cwhm-12
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(3-bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHAGPCZRFQPOI-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@H](CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Target of CWHM-12: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CWHM-12 is a potent, small-molecule, synthetic organic compound that functions as a pan-antagonist of αV (alpha-V) integrins.[1] Structurally, it is classified as an RGD (Arginine-Glycine-Aspartic acid) peptidomimetic.[1] Its primary mechanism of action involves the inhibition of the binding of αV integrins to their endogenous ligands, thereby modulating downstream signaling pathways, most notably the activation of Transforming Growth Factor-beta (TGF-β). This inhibitory action has demonstrated significant therapeutic potential in preclinical models of fibrotic diseases and other pathological conditions. This document provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative binding data, and relevant experimental protocols.
The Molecular Target: αV Integrins
The primary molecular targets of this compound are the αV integrins, a subfamily of heterodimeric transmembrane receptors that play a crucial role in cell-matrix adhesion, cell-cell interactions, and the regulation of cellular signaling pathways.[2][3] Integrins are composed of an α and a β subunit, and the αV subunit can pair with several different β subunits (β1, β3, β5, β6, and β8) to form distinct receptors with varying ligand specificities and tissue distribution. This compound exhibits high potency against all five αV integrin heterodimers.[4][5][6]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against various αV integrin subtypes has been quantified using in vitro ligand-binding assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity for these receptors.
| Integrin Subtype | IC50 (nM) |
| αvβ8 | 0.2 |
| αvβ3 | 0.8 |
| αvβ6 | 1.5 |
| αvβ1 | 1.8 |
| αvβ5 | 61 |
| αIIbβ3 | >5000 |
| α2β1 | >5000 |
| α10β1 | >5000 |
Data sourced from MedKoo Biosciences, MedchemExpress, and AbMole BioScience.[4][5][6]
Mechanism of Action: Inhibition of TGF-β Activation
A critical function of several αV integrins is the activation of latent TGF-β.[7][8] TGF-β is a pleiotropic cytokine that plays a central role in fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM) components.[7] In its latent form, TGF-β is sequestered in the ECM. Certain αV integrins, particularly αvβ3, αvβ5, αvβ6, and αvβ8, can bind to the latent TGF-β complex and induce a conformational change that releases the active TGF-β molecule.[7]
This compound, by acting as an RGD peptidomimetic, competitively inhibits the binding of αV integrins to the RGD motif within the latent TGF-β complex.[1] This blockade of integrin-ligand interaction prevents the subsequent activation of TGF-β. The downstream signaling cascade of TGF-β, which involves the phosphorylation of SMAD proteins (such as p-SMAD3), is consequently suppressed.[5][6][9] This mechanism underlies the potent anti-fibrotic effects of this compound observed in preclinical models of liver, lung, cardiac, and skeletal muscle fibrosis.[10][11]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the αV integrin-TGF-β pathway.
Experimental Protocols
In Vitro Cell Adhesion Assay for IC50 Determination
This protocol is a representative method for determining the inhibitory potency of this compound on αV integrin-mediated cell adhesion.
Objective: To quantify the concentration of this compound required to inhibit 50% of αVβ3 and αVβ5 integrin-mediated cell adhesion to their ligand, vitronectin.
Materials:
-
Stably transfected human 293 cells over-expressing human αvβ3 or αvβ5 integrins.
-
Purified vitronectin.
-
96-well microtiter plates.
-
Hanks' Balanced Salt Solution (HBSS).
-
Manganese chloride (MnCl2).
-
Bovine Serum Albumin (BSA).
-
This compound compound.
-
Cell-permeable fluorescent dye (e.g., Calcein-AM).
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a predetermined optimal concentration of purified vitronectin overnight at 4°C.
-
Blocking: Wash the coated plates and block non-specific binding sites by incubating with a solution of BSA for 1 hour.
-
Cell Preparation: Harvest the transfected 293 cells and resuspend them in HBSS buffer.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of this compound in HBSS buffer containing 200 µM MnCl2 for 30 minutes at 37°C.
-
Cell Adhesion: Add the cell-compound mixture to the vitronectin-coated wells and allow the cells to attach for 30 minutes at 37°C.
-
Washing: Remove non-adherent cells by gentle washing.
-
Quantification: Quantify the number of adherent cells. This can be achieved by pre-labeling the cells with a fluorescent dye and measuring the fluorescence intensity in each well.
-
Data Analysis: Plot the percentage of cell adhesion against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
This protocol is based on a method described by AbMole BioScience.[6]
In Vivo Murine Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This protocol outlines a common in vivo model to assess the anti-fibrotic efficacy of this compound.
Objective: To evaluate the ability of this compound to reduce the progression of established liver fibrosis in a mouse model.
Materials:
-
Male C57BL/6 mice.
-
Carbon tetrachloride (CCl4).
-
Corn oil (vehicle for CCl4).
-
This compound.
-
Vehicle for this compound.
-
Osmotic minipumps.
Procedure:
-
Induction of Fibrosis: Induce liver fibrosis in mice by intraperitoneal injection of CCl4 (dissolved in corn oil) twice weekly for a specified period (e.g., 3 weeks).
-
Therapeutic Intervention: After the initial induction period, implant osmotic minipumps subcutaneously for the continuous delivery of either this compound or a vehicle control for the subsequent duration of the experiment (e.g., an additional 3 weeks) while continuing CCl4 administration.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest the livers.
-
Histological Analysis: Fix a portion of the liver in formalin and embed in paraffin for histological staining with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Immunohistochemistry: Perform immunohistochemical staining on liver sections for markers of fibrosis and TGF-β signaling, such as α-smooth muscle actin (α-SMA) and phosphorylated SMAD3 (p-SMAD3).
-
Quantitative Analysis: Use digital image analysis software to quantify the stained areas for an objective assessment of fibrosis and signaling pathway activation.
This protocol is based on in vivo studies described by MedchemExpress and ResearchGate.[5][11]
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Conclusion
This compound is a potent and selective antagonist of αV integrins. Its primary mechanism of action, the inhibition of TGF-β activation, positions it as a promising therapeutic candidate for the treatment of a wide range of fibrotic diseases. The quantitative data on its inhibitory potency and the established experimental protocols for its evaluation provide a solid foundation for further research and development in this area. The targeted nature of this compound on a core pathway of fibrosis regulation highlights the potential of integrin antagonism as a therapeutic strategy.[1]
References
- 1. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Integrins in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xcessbio.com [xcessbio.com]
- 11. researchgate.net [researchgate.net]
CWHM-12 as a Pan-αv Integrin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CWHM-12 is a potent, small-molecule, peptidomimetic antagonist of pan-αv integrins, demonstrating high affinity for multiple αv-containing heterodimers. By targeting the Arg-Gly-Asp (RGD) binding site, this compound effectively inhibits the activation of transforming growth factor-beta (TGF-β), a critical mediator in the pathogenesis of fibrosis. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for a range of fibrotic diseases.
Introduction
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes. The αv subfamily of integrins, which includes αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, are key regulators of cellular adhesion, migration, and signaling. A critical function of several αv integrins is the activation of latent TGF-β, a pleiotropic cytokine that is a central driver of tissue fibrosis. In fibrotic diseases, excessive deposition of extracellular matrix (ECM) proteins leads to organ dysfunction and failure. The development of inhibitors that target αv integrins and block TGF-β activation represents a promising therapeutic strategy. This compound has emerged as a potent pan-αv integrin inhibitor with significant anti-fibrotic properties demonstrated in various preclinical models.
Mechanism of Action
This compound is a synthetic organic compound that acts as an RGD peptidomimetic.[1] The RGD sequence is a common recognition motif for many integrins. This compound competitively binds to the RGD-binding site on αv integrins, thereby preventing their interaction with ECM proteins that present the latent TGF-β complex. This inhibition blocks the conformational changes in the latent TGF-β complex that are necessary for the release and activation of mature TGF-β.[2][3] By attenuating TGF-β signaling, this compound effectively reduces the downstream pro-fibrotic cascade, including the differentiation of fibroblasts to myofibroblasts and the excessive production of ECM components like collagen.[4]
Signaling Pathway
The primary signaling pathway inhibited by this compound is the αv integrin-mediated activation of TGF-β and its subsequent downstream signaling cascade.
Quantitative Data
The inhibitory activity of this compound against various αv integrin subtypes has been quantified using in vitro ligand-binding assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.8 |
| αvβ3 | 0.8 |
| αvβ5 | 61 |
| αvβ6 | 1.5 |
| αvβ8 | 0.2 |
| αIIbβ3 | >5000 |
| α2β1 | >5000 |
| α10β1 | >5000 |
| Table 1: Inhibitory potency of this compound against a panel of integrins. Data sourced from MedchemExpress and Cayman Chemical.[5][6] |
Experimental Protocols
In Vitro Assays
This protocol describes a competitive solid-phase binding assay to determine the IC50 of this compound for a specific αv integrin.
Methodology:
-
Plate Coating: Coat 96-well microtiter plates with an αv integrin ligand (e.g., vitronectin for αvβ3) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Binding: Add a constant concentration of purified αv integrin and varying concentrations of this compound to the wells. Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plates to remove unbound integrin and inhibitor. Add a primary antibody specific for the αv integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a suitable HRP substrate (e.g., TMB) and stop the reaction with an acid solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This assay measures the ability of this compound to inhibit cell adhesion to an ECM-coated surface.
Methodology:
-
Plate Preparation: Coat 96-well plates with an ECM protein (e.g., fibronectin or vitronectin) and block as described in the integrin binding assay.
-
Cell Preparation: Culture a cell line expressing the αv integrin of interest (e.g., U87MG glioblastoma cells for αvβ3). Harvest the cells and resuspend them in serum-free media.
-
Inhibition: Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes at 37°C.
-
Adhesion: Add the cell suspension to the ECM-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with a suitable dye (e.g., crystal violet). Lyse the cells and measure the absorbance of the lysate, which is proportional to the number of adherent cells.
-
Analysis: Determine the concentration of this compound that inhibits cell adhesion by 50% (IC50).
This assay utilizes a co-culture system to measure the inhibition of αv integrin-mediated TGF-β activation by this compound.
Methodology:
-
Treatment: Treat the co-culture with varying concentrations of this compound.
-
Incubation: Incubate the cells for 16-24 hours to allow for TGF-β activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of TGF-β activation.
In Vivo Efficacy Studies
The anti-fibrotic efficacy of this compound has been evaluated in several animal models of fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. rsc.org [rsc.org]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 5. Integrin binding assays [bio-protocol.org]
- 6. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
role of cwhm-12 in TGF-beta signaling pathway
An In-depth Technical Guide on the Role of CWHM-12 in the TGF-β Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and tissue homeostasis.[1] Dysregulation of this pathway is a hallmark of many diseases, most notably in the pathogenesis of tissue fibrosis. A key control point in this pathway is the activation of the latent TGF-β complex. This compound, a potent small-molecule inhibitor of αv integrins, has emerged as a significant therapeutic agent that targets this activation step.[2][3] This document provides a comprehensive technical overview of the mechanism of this compound within the TGF-β signaling cascade, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The TGF-β Signaling Pathway and the Role of Integrin-Mediated Activation
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to a type II serine/threonine kinase receptor (TβRII).[4][5] This binding recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[4][6] The activated TβRI kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[7] These phosphorylated R-SMADs form a complex with the common mediator SMAD4 (Co-SMAD), translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in processes like extracellular matrix deposition.[5][7]
A crucial feature of this pathway is that TGF-β is secreted in an inactive, latent form, non-covalently associated with the Latency-Associated Peptide (LAP). This latent complex is sequestered in the extracellular matrix. Its activation is a prerequisite for receptor binding and signaling. A primary mechanism for this activation is mediated by integrins, particularly the αv family of integrins, which bind to an Arg-Gly-Asp (RGD) motif within the LAP.[8] This binding exerts mechanical force, inducing a conformational change in the latent complex that releases the active TGF-β cytokine.[8][9]
This compound: A Potent Inhibitor of αv Integrins
This compound is a synthetic, small-molecule, RGD-peptidomimetic antagonist designed to inhibit αv-containing integrins.[10] By targeting these integrins, this compound effectively blocks the release of active TGF-β, thereby preventing the initiation of the downstream signaling cascade. This mechanism makes it a powerful tool for studying and potentially treating fibrosis across multiple organs.[3]
Mechanism of Action of this compound in the TGF-β Pathway
The diagram below illustrates the canonical TGF-β signaling pathway and highlights the specific point of intervention for this compound.
Quantitative Data: this compound Inhibitory Potency
This compound is a potent inhibitor of the five αv integrin subtypes. Its inhibitory concentrations (IC50) have been determined through in vitro ligand-binding assays.
| Integrin Subtype | IC50 (nM) | Reference(s) |
| αvβ1 | 1.8 | [11][12][13] |
| αvβ3 | 0.8 | [11][12][13] |
| αvβ5 | 61 | [11][13] |
| αvβ6 | 1.5 | [11][12][13] |
| αvβ8 | 0.2 | [11][12][13] |
Preclinical Evidence of this compound Efficacy
The therapeutic potential of this compound has been demonstrated in several preclinical models of organ fibrosis. Administration of this compound attenuates fibrosis in the liver, lungs, kidneys, and heart.[3][11][14]
Quantitative In Vivo Efficacy
| Model | Key Finding | Quantitative Result | Reference(s) |
| Cardiac Fibrosis | Reduction in TGF-β activation | Significant reduction in TGF-β activation by this compound treated PDGFRβ+ cells compared to control. | [14] |
| Implant Fibrosis | Reduction in pSmad3 signaling | Significant decrease in the number of pSmad3-positive nuclei in the peri-implant capsule with this compound treatment. | [15] |
| Liver Fibrosis | Reduction in p-SMAD3 signaling | Significantly reduced p-SMAD3 signaling in the livers of this compound treated mice compared to controls. | [11][12] |
| M. tuberculosis | Reduced inflammation | This compound treatment significantly decreased iNOS+ cells in the lungs of infected mice. | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of this compound.
In Vitro TGF-β Activation Assay
This assay quantifies the ability of cells to activate latent TGF-β, a process inhibited by this compound.
Objective: To measure the reduction in TGF-β activation by this compound-treated cells.
Methodology:
-
Cell Culture: Plate mesenchymal cells, such as human cardiac Platelet-Derived Growth Factor Receptor Beta positive (PDGFRβ+) cells.[14]
-
Treatment: Treat cells with this compound or a vehicle control (e.g., CWHM 96, an inactive analog) for a specified duration (e.g., 24 hours).[14]
-
Incubation: Incubate the co-culture for a period sufficient for TGF-β activation and reporter expression (e.g., 16-24 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Controls: Include controls with a TGF-β-blocking antibody (e.g., clone 1D11) to confirm the signal is TGF-β-dependent, and with recombinant active TGF-β1 to ensure the reporter cells are responsive.[14]
-
Analysis: Compare the luciferase activity from this compound-treated cells to the vehicle control. A significant reduction indicates inhibition of TGF-β activation.
In Vivo Therapeutic Model of Organ Fibrosis
This protocol describes a therapeutic model to assess if this compound can reverse or halt the progression of established fibrosis.
Objective: To determine the efficacy of this compound in treating established cardiac fibrosis in a mouse model.
Methodology:
-
Disease Induction: Induce cardiac fibrosis in mice (e.g., C57BL/6) via continuous infusion of Angiotensin II (AngII) using a subcutaneously implanted Alzet osmotic minipump.[14]
-
Treatment Initiation: After a period to allow for the establishment of fibrosis (e.g., 7 days), implant a second Alzet osmotic minipump containing either this compound or a vehicle control.[14]
-
Treatment Duration: Continue the co-infusion of AngII and the treatment compound for an additional period (e.g., 7 days).[14]
-
Tissue Harvesting: At the end of the treatment period (e.g., day 14), euthanize the mice and harvest the hearts.
-
Histological Analysis: Fix tissues in formalin and embed in paraffin. Section the hearts and stain with Picrosirius Red to visualize and quantify collagen deposition (fibrosis).[14]
-
Immunohistochemistry (IHC): Perform IHC on tissue sections for markers of TGF-β pathway activation, such as phosphorylated SMAD3 (p-SMAD3), to confirm target engagement.[11][15]
-
Quantification: Use digital image analysis software to quantify the fibrotic area (from Picrosirius Red staining) and the number of p-SMAD3 positive cells. Compare the results between the this compound and control groups.
Conclusion
This compound represents a targeted therapeutic strategy for diseases driven by excessive TGF-β signaling, particularly fibrosis. Its mechanism of action, as a pan-inhibitor of αv integrins, prevents the activation of latent TGF-β from the extracellular matrix, a critical upstream event in the signaling cascade.[8][10] This effectively reduces downstream signals such as SMAD3 phosphorylation and subsequent pro-fibrotic gene expression.[11][12] Robust preclinical data across various models of organ fibrosis underscore its potential as a powerful anti-fibrotic agent. The detailed protocols and quantitative data presented in this guide offer a foundation for further research and development of this compound and similar agents for clinical applications.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. xcessbio.com [xcessbio.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
cwhm-12 structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
CWHM-12 is a potent, small-molecule, pan-antagonist of αv integrins, demonstrating significant anti-fibrotic properties in preclinical studies. By inhibiting the activation of Transforming Growth Factor-beta (TGF-β), a key mediator of fibrosis, this compound presents a promising therapeutic strategy for a range of fibrotic diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex structure designed to mimic the RGD (Arginine-Glycine-Aspartic acid) motif, which is a recognition sequence for many integrins.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | (3S)-3-(3-bromo-5-(tert-butyl)phenyl)-3-({[({3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl})amino]acetyl}amino)propanoic acid |
| Molecular Formula | C26H32BrN5O6 |
| Molecular Weight | 590.47 g/mol |
| CAS Number | 1564286-55-0 |
| Appearance | White to off-white solid |
| Purity | >98% (by HPLC) |
| SMILES | CC(C)(C)c1cc(Br)cc(c1)--INVALID-LINK--NC(=O)CNC(=O)c1cc(NC2=NCCC(O)N2)cc(O)c1 |
| InChI | InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1 |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of αv integrins.[1][2][3][4] Its primary mechanism of action is the inhibition of the activation of TGF-β, a pleiotropic cytokine that plays a central role in the pathogenesis of fibrosis.[5]
Table 2: Inhibitory Activity (IC50) of this compound against αv Integrins [4]
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.8 |
| αvβ3 | 0.8 |
| αvβ5 | 61 |
| αvβ6 | 1.5 |
| αvβ8 | 0.2 |
The inhibition of αv integrins by this compound prevents the release of active TGF-β from its latent complex, thereby blocking downstream signaling pathways that lead to myofibroblast activation, extracellular matrix deposition, and tissue fibrosis.
Signaling Pathway
The binding of latent TGF-β to αv integrins on the cell surface leads to a conformational change that releases the active TGF-β dimer. Active TGF-β then binds to its receptors (TGFβR-I and TGFβR-II), initiating a signaling cascade that involves the phosphorylation of Smad proteins (Smad2/3). Phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis. This compound blocks the initial step of this pathway by preventing the interaction between αv integrins and latent TGF-β.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patent databases. The compound is commercially available from several suppliers for research purposes.
In Vitro TGF-β Reporter Assay
This protocol describes the use of Mink Lung Epithelial Cells stably transfected with a TGF-β-responsive luciferase reporter (TMLC) to quantify the effect of this compound on TGF-β activation.[6][7][8][9]
Materials:
-
TMLC reporter cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
TGF-β1 (for standard curve)
-
Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain TMLC cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed TMLC cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Prepare a standard curve of TGF-β1 in serum-free DMEM.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the this compound dilutions and TGF-β1 standards to the respective wells. Include a vehicle control (e.g., DMSO).
-
To test the effect of this compound on TGF-β activation by a specific cell type, co-culture the target cells with the TMLC reporter cells in the presence of this compound.
-
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the Luciferase Assay System using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Plot the TGF-β1 standard curve (luminescence vs. concentration).
-
Calculate the percentage of inhibition of TGF-β activation by this compound compared to the vehicle control.
-
In Vivo Animal Models of Fibrosis
This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil
-
This compound
-
Osmotic minipumps
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Histology equipment and reagents (e.g., formalin, paraffin, hematoxylin and eosin, Sirius Red/Fast Green)
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Induction of Fibrosis:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil or olive oil.
-
Administer the CCl4 solution to the mice via intraperitoneal (i.p.) injection twice a week for 4-8 weeks. The typical dose is 1-2 mL/kg body weight. A control group should receive injections of the vehicle oil only.[10]
-
-
This compound Treatment:
-
For prophylactic treatment, implant osmotic minipumps containing this compound (e.g., 30 mg/kg/day) subcutaneously one day before the first CCl4 injection.
-
For therapeutic treatment, implant the osmotic minipumps after a period of CCl4-induced fibrosis (e.g., after 4 weeks).
-
A control group should receive osmotic minipumps containing the vehicle (e.g., 50% DMSO in water).
-
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.[11][10]
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Assessment of Fibrosis:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and stain with H&E and Sirius Red/Fast Green to visualize collagen deposition.
-
Hydroxyproline Assay: Quantify the collagen content in a portion of the liver using a hydroxyproline assay kit.
-
Gene Expression Analysis: Isolate RNA from a portion of the liver and perform qRT-PCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1).
-
Serum Analysis: Analyze serum levels of liver enzymes (e.g., ALT, AST) to assess liver damage.
-
This is a commonly used model to study pulmonary fibrosis.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Osmotic minipumps
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Histology equipment and reagents
Procedure:
-
Animal Acclimatization: Acclimate mice as described above.
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg body weight) dissolved in sterile saline. A control group should receive an intratracheal instillation of saline only.[14]
-
-
This compound Treatment:
-
Implant osmotic minipumps containing this compound or vehicle as described for the liver fibrosis model. The timing of implantation can be prophylactic or therapeutic.
-
-
Monitoring: Monitor the body weight and respiratory function of the mice.
-
Euthanasia and Tissue Collection: At a specified time point (e.g., 14 or 21 days after bleomycin administration), euthanize the mice and collect lung tissue.
-
Assessment of Fibrosis:
-
Histology: Fix the lungs with formalin, embed in paraffin, and stain with H&E and Masson's trichrome or Sirius Red to assess fibrosis. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: Quantify the collagen content in the lungs.
-
Bronchoalveolar Lavage (BAL): Perform BAL to analyze the inflammatory cell infiltrate and cytokine levels in the lungs.
-
Gene Expression Analysis: Analyze the expression of pro-fibrotic genes in lung tissue.
-
Conclusion
This compound is a valuable research tool for studying the role of αv integrins and TGF-β signaling in fibrosis. Its potent anti-fibrotic activity in preclinical models suggests its potential as a therapeutic candidate for various fibrotic diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and other anti-fibrotic compounds. Further research is warranted to explore the full therapeutic potential of this compound in a clinical setting.
References
- 1. medkoo.com [medkoo.com]
- 2. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Severity assessment in mice subjected to carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of strain variation in murine bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
CWHM-12: A Technical Guide to a Pan-αV Integrin Inhibitor for Fibrosis Research
Abstract
CWHM-12 is a potent, small-molecule, synthetic organic compound that acts as a pan-antagonist of αV integrins.[1][2] Structurally, it is a peptidomimetic designed to mimic the RGD (Arginine-Glycine-Aspartic acid) tripeptide sequence that is crucial for the interaction between integrins and their extracellular matrix (ECM) ligands.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its application in preclinical fibrosis research. Detailed experimental protocols and quantitative data are presented to support its use as a valuable tool for researchers in drug development and molecular biology.
Discovery and Development
This compound was identified as a potent inhibitor of αV integrins through research aimed at developing therapeutics for fibrotic diseases.[1][2] Fibrosis, characterized by the excessive accumulation of ECM, is a pathological process central to a wide range of chronic diseases affecting organs such as the liver, lungs, kidneys, and heart. The development of this compound was driven by the understanding that αV integrins play a pivotal role in the activation of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis.[4]
The bioactive form of the molecule is the S-enantiomer.[2] Preclinical studies have demonstrated the efficacy of this compound in attenuating fibrosis in various animal models, including carbon tetrachloride (CCl4)-induced liver fibrosis, bleomycin-induced pulmonary fibrosis, and models of kidney and cardiac fibrosis.[1][5][6] These studies have shown that this compound can not only prevent the onset of fibrosis but also halt the progression of established fibrotic disease.[1]
Chemical Properties
| Property | Value |
| CAS Number | 1564286-55-0[7][8] |
| Molecular Formula | C26H32BrN5O6[7][8] |
| Molecular Weight | 590.47 g/mol [7][8] |
| IUPAC Name | (3S)-3-(3-bromo-5-tert-butylphenyl)-3-[2-({3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]phenyl}formamido)acetamido]propanoic acid[7][8] |
Mechanism of Action
This compound functions as a competitive antagonist of αV integrins. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The αV subunit can pair with several β subunits (β1, β3, β5, β6, and β8) to form different integrin heterodimers, each with distinct ligand-binding properties and signaling functions.
The primary mechanism by which this compound exerts its anti-fibrotic effects is through the inhibition of TGF-β activation. TGF-β is secreted in a latent form, complexed with the Latency-Associated Peptide (LAP). Certain αV integrins, particularly αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, can bind to the RGD motif within LAP, inducing a conformational change that releases the active TGF-β.[5] By blocking the RGD-binding site on these integrins, this compound prevents this activation step. Downstream, this leads to reduced signaling through the Smad pathway, evidenced by decreased phosphorylation of Smad3 (p-Smad3), a key event in the transcriptional activation of pro-fibrotic genes.[5]
Figure 1: this compound Mechanism of Action.
Quantitative Data
This compound exhibits high potency against a range of αV integrins, with nanomolar to sub-nanomolar inhibitory concentrations (IC50). Its selectivity for αV integrins over other integrin subtypes, such as αIIbβ3, α2β1, and α10β1, is a key feature.[3][5]
Table 1: In Vitro Inhibitory Activity of this compound
| Integrin Subtype | IC50 (nM) |
| αvβ8 | 0.2[5][7] |
| αvβ3 | 0.8[5][7] |
| αvβ6 | 1.5[5][7] |
| αvβ1 | 1.8[5][7] |
| αvβ5 | 61[5] |
| αIIbβ3, α2β1, α10β1 | >5000[5] |
Experimental Protocols
In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This protocol describes the induction of liver fibrosis in mice using CCl4 and subsequent treatment with this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
This compound
-
Vehicle (e.g., 50% DMSO in sterile water)
-
Alzet osmotic minipumps
Procedure:
-
Fibrosis Induction:
-
Prepare a 10% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection at a dose of 1 ml/kg body weight, twice a week for 6 weeks.[5]
-
-
Treatment (Therapeutic Model):
-
After 3 weeks of CCl4 injections, implant Alzet osmotic minipumps subcutaneously in the mice.
-
The pumps should be loaded to deliver either this compound (e.g., 100 mg/kg/day) or the vehicle.[5]
-
Continue CCl4 injections for the remaining 3 weeks.
-
-
Tissue Harvesting and Analysis:
-
At the end of the 6-week period, euthanize the mice.
-
Perfuse the liver with saline and collect tissue samples.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., Sirius Red staining for collagen).
-
Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., Western blot for p-Smad3, qRT-PCR for pro-fibrotic gene expression).
-
Figure 2: CCl4-Induced Liver Fibrosis Experimental Workflow.
In Vitro TGF-β Activation Assay
This protocol outlines a co-culture method to assess the ability of this compound to inhibit integrin-mediated TGF-β activation.
Materials:
-
Cell line that activates latent TGF-β via αV integrins (e.g., hepatic stellate cells, fibroblasts)
-
This compound
-
Recombinant latent TGF-β
-
Cell culture medium and supplements
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Seed the TGF-β-responsive reporter cells in a 96-well plate and allow them to adhere overnight.
-
-
Co-culture and Treatment:
-
The next day, add the TGF-β activating cells to the wells containing the reporter cells.
-
Add recombinant latent TGF-β to the co-culture.
-
Treat the cells with various concentrations of this compound or vehicle.
-
-
Incubation:
-
Incubate the co-culture for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
A decrease in luciferase activity in the this compound-treated wells compared to the vehicle control indicates inhibition of TGF-β activation.
-
Conclusion
This compound is a well-characterized and potent pan-αV integrin inhibitor that serves as an invaluable research tool for studying the mechanisms of fibrosis and for the preclinical evaluation of anti-fibrotic therapies. Its ability to block the activation of TGF-β provides a targeted approach to disrupting a core pathway in the progression of fibrotic diseases across multiple organs. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of fibrosis and developing novel therapeutic strategies. Further research, potentially including clinical trials, will be necessary to determine its therapeutic utility in humans.
References
- 1. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. xcessbio.com [xcessbio.com]
- 8. medkoo.com [medkoo.com]
Preclinical Research on CWHM-12 and Organ Fibrosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organ fibrosis, characterized by the excessive accumulation of extracellular matrix, poses a significant threat to organ function and is a final common pathway for numerous chronic diseases. The small molecule CWHM-12 has emerged as a potent and promising anti-fibrotic agent in a multitude of preclinical studies. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in various organ fibrosis models, and detailed experimental methodologies. This compound is a pan-inhibitor of αV integrins, which are crucial mediators in the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrosis. By targeting this core pathway, this compound has demonstrated significant attenuation of fibrosis in preclinical models of liver, lung, kidney, and heart disease, highlighting its potential as a broad-spectrum anti-fibrotic therapeutic.
This compound: Mechanism of Action
This compound is a small molecule antagonist of αV integrins.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The αV subunit can pair with several β subunits (β1, β3, β5, β6, and β8) to form different αV integrin heterodimers, each with distinct roles in cellular processes. A critical function of several αV integrins is the activation of latent TGF-β.
Latent TGF-β is secreted into the extracellular matrix as a complex with its pro-peptide, the Latency Associated Peptide (LAP). This complex is inactive and requires release from LAP to bind to its receptor and initiate downstream signaling. Several αV integrins can bind to an RGD (Arginine-Glycine-Aspartic acid) motif within LAP. This interaction, often coupled with mechanical tension exerted by cells, induces a conformational change in the latent TGF-β complex, leading to the release and activation of TGF-β.
This compound acts by competitively inhibiting the binding of αV integrins to the RGD motif on LAP, thereby preventing the activation of TGF-β. This blockade of a central pro-fibrotic signaling pathway is the primary mechanism underlying the anti-fibrotic effects of this compound.
Signaling Pathway: αV Integrin-Mediated TGF-β Activation
The signaling cascade initiated by αV integrin-mediated TGF-β activation is a critical driver of fibrosis. The following diagram illustrates this pathway and the point of intervention for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CWHM-12: A Pan-αv Integrin Antagonist for Fibrosis Research
This guide provides a comprehensive overview of this compound, a potent small-molecule inhibitor of αv integrins. It details its chemical properties, mechanism of action, and its application in preclinical fibrosis models, offering valuable information for researchers in the fields of fibrosis, cell adhesion, and drug discovery.
Core Compound Information
This compound is a synthetic organic compound and a peptidomimetic of the Arg-Gly-Asp (RGD) motif, which is a key recognition sequence for many integrins.[1][2] The S-enantiomer of this compound is the biologically active form.[2]
| Property | Value | Reference |
| CAS Number | 1564286-55-0 | [3][4] |
| Molecular Weight | 590.47 g/mol | [4][5][6][7] |
| Molecular Formula | C₂₆H₃₂BrN₅O₆ | [4] |
| IUPAC Name | (3S)-3-(3-bromo-5-(tert-butyl)phenyl)-3-(2-(3-hydroxy-5-((5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino)benzamido)acetamido)propanoic acid | |
| Synonyms | CWHM 12, this compound |
Mechanism of Action: Inhibition of αv Integrins and TGF-β Signaling
This compound functions as a pan-antagonist of αv integrins, which are a family of cell surface receptors that mediate cell-matrix interactions and play a crucial role in the activation of transforming growth factor-beta (TGF-β).[2][4][8] TGF-β is a potent pro-fibrotic cytokine, and its activation is a central event in the pathogenesis of fibrosis in multiple organs.[4][8]
By binding to αv integrins, this compound blocks their interaction with the latent TGF-β complex, thereby preventing the release and activation of mature TGF-β.[4][8] This disruption of TGF-β activation leads to a downstream reduction in the phosphorylation of SMAD3 (p-SMAD3), a key signaling molecule in the canonical TGF-β pathway.[3][9] The inhibition of this pathway ultimately results in decreased collagen deposition and attenuation of fibrosis.[9][10]
Signaling Pathway of this compound in Fibrosis Inhibition
Caption: this compound inhibits αv integrin-mediated activation of TGF-β, blocking downstream SMAD signaling and pro-fibrotic gene transcription.
Quantitative Data: Inhibitory Activity
This compound exhibits high potency and selectivity for αv integrins, with nanomolar to sub-nanomolar inhibitory concentrations (IC₅₀).
| Integrin Subunit | IC₅₀ (nM) | Reference |
| αvβ1 | 1.8 | [1][3] |
| αvβ3 | 0.8 | [1][3] |
| αvβ5 | 61 | [1][3] |
| αvβ6 | 1.5 | [1][3] |
| αvβ8 | 0.2 | [1][3] |
| αIIbβ3 | >5000 | [3] |
| α2β1 | >5000 | [3] |
| α10β1 | >5000 | [3] |
Experimental Protocols
This compound has been successfully utilized in various preclinical models of fibrosis. Below are representative protocols for in vivo and in vitro studies.
4.1. In Vivo Murine Model of Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
This protocol describes the therapeutic administration of this compound in a mouse model of established liver fibrosis.
Workflow for CCl₄-Induced Liver Fibrosis Model
References
- 1. caymanchem.com [caymanchem.com]
- 2. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. αv integrins on mesenchymal cells regulate skeletal and cardiac muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pancreasfoundation.org [pancreasfoundation.org]
Methodological & Application
CWHM-12 Application Notes and Protocols for Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWHM-12 is a potent small-molecule inhibitor of αv integrins, which play a crucial role in the activation of transforming growth factor-beta (TGF-β), a key mediator of fibrosis.[1][2][3][4] By blocking αv integrins, this compound effectively attenuates fibrosis in various organs, making it a valuable tool for preclinical research in fibrotic diseases.[1][4][5][6][7][8] These application notes provide detailed protocols for the use of this compound in mouse models of liver, lung, pancreatic, and muscle fibrosis, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action: Inhibition of TGF-β Activation
This compound is an Arg-Gly-Asp (RGD) peptidomimetic that acts as a broad-range antagonist of RGD-binding integrins.[2][5] Integrins of the αv family are key regulators of TGF-β activation. They bind to the latency-associated peptide (LAP) of the latent TGF-β complex, inducing a conformational change that releases the active TGF-β molecule. Active TGF-β then binds to its receptors on the cell surface, initiating a signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM) proteins, characteristic of fibrosis. This compound competitively inhibits the binding of the latent TGF-β complex to αv integrins, thereby preventing its activation and downstream pro-fibrotic signaling.[5][7]
Data Presentation: this compound Dosage in Mouse Models of Fibrosis
The following tables summarize the recommended dosages and administration routes for this compound in various mouse models of fibrosis based on published studies.
Table 1: Liver Fibrosis
| Model | Induction Method | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes |
| CCl4-induced | Intraperitoneal (i.p.) injection of Carbon Tetrachloride (CCl4) | 100 mg/kg/day | Continuous infusion via subcutaneous osmotic minipump | Therapeutic: Treatment initiated after 3 weeks of CCl4 and continued for 3 weeks concurrently with CCl4. | Reduced liver fibrosis and p-SMAD3 signaling.[6] |
Table 2: Lung Fibrosis
| Model | Induction Method | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes |
| Bleomycin-induced | Intratracheal (i.t.) instillation of Bleomycin | Not specified in search results | Not specified in search results | Prophylactic and therapeutic approaches have been effective in reducing fibrosis.[1][8] | Attenuated lung fibrosis.[1][8] |
| Mtb-induced | Mycobacterium tuberculosis (Mtb) infection | 100 mg/kg/day | Continuous infusion via subcutaneous osmotic minipump | Early intervention | Reduced disease severity and inflammation.[2][9] |
Table 3: Pancreatic Fibrosis
| Model | Induction Method | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes |
| Cerulein-induced | Repeated i.p. injections of Cerulein | 40 mg/mL solution | Intraperitoneal injection (100 µL) | Acute: 1 hour before first cerulein injection, then twice more at 3-hour intervals. | Reduced acinar cell atrophy and fibrosis.[5] |
| Cerulein-induced | Not specified in search results | Continuous infusion via subcutaneous osmotic minipump | Prophylactic: Started 3 days before cerulein. Therapeutic: Started 5 days after cerulein initiation. | Reduced pancreatic fibrosis and activation of pancreatic stellate cells.[5] |
Table 4: Skeletal and Cardiac Muscle Fibrosis
| Model | Induction Method | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes |
| Cardiotoxin (CTX)-induced skeletal muscle fibrosis | Intramuscular injection of Cardiotoxin (CTX) | 100 mg/kg/day | Continuous infusion via subcutaneous osmotic minipump | Prophylactic: From time of CTX injury. Therapeutic: Started 10 days after CTX for 11 days. | Significantly reduced skeletal muscle fibrosis.[7][10] |
| Angiotensin II (AngII)-induced cardiac fibrosis | Continuous infusion of Angiotensin II (AngII) via osmotic minipump | 100 mg/kg/day | Continuous infusion via subcutaneous osmotic minipump | Therapeutic: Started 7 days after AngII initiation and continued for 7 days. | Significantly reduced cardiac fibrosis.[7][10] |
Experimental Protocols
General Preparation of this compound
This compound should be solubilized in a vehicle appropriate for the chosen administration route. A common vehicle is a solution of 50% Dimethyl Sulfoxide (DMSO) in sterile water or Phosphate-Buffered Saline (PBS).[2][5] The control vehicle should be administered to the control group of animals.
Protocol 1: Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4) and this compound Treatment
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Fibrosis: Administer CCl4 via intraperitoneal (i.p.) injection twice or thrice weekly for 4-12 weeks.[11] A typical dose is 0.8 ml/kg.
-
This compound Administration (Therapeutic Model):
-
After 3 weeks of CCl4 injections to establish fibrosis, implant a subcutaneous osmotic minipump (e.g., ALZET) containing this compound.[6]
-
The pump should be calibrated to deliver a continuous dose of 100 mg/kg/day.[6]
-
Continue CCl4 injections concurrently with this compound treatment for an additional 3 weeks.[6]
-
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect liver tissue for histological analysis (e.g., Sirius Red staining for collagen) and molecular analysis (e.g., Western blot for p-SMAD3).[6]
Protocol 2: Induction of Pulmonary Fibrosis with Bleomycin and this compound Treatment
-
Animal Model: C57BL/6 or Balb/c mice are commonly used.[12]
-
Induction of Fibrosis: Administer a single intratracheal (i.t.) dose of bleomycin.
-
This compound Administration:
-
Prophylactic: Begin this compound administration at the time of or shortly after bleomycin instillation.
-
Therapeutic: Begin this compound administration after the initial inflammatory phase, typically 7-10 days post-bleomycin.
-
The recommended administration is continuous infusion via a subcutaneous osmotic minipump at a dose of 100 mg/kg/day.[2][7]
-
-
Tissue Collection and Analysis: Euthanize mice at a predetermined time point (e.g., 14 or 21 days post-bleomycin) and collect lung tissue for histological analysis (e.g., Masson's Trichrome staining) and measurement of collagen content (e.g., hydroxyproline assay).
Protocol 3: Induction of Pancreatic Fibrosis with Cerulein and this compound Treatment
-
Animal Model: Female C57BL/6 mice are often used.[5]
-
Induction of Fibrosis: Administer repeated intraperitoneal (i.p.) injections of cerulein to induce chronic pancreatitis and fibrosis.[5]
-
This compound Administration:
-
Tissue Collection and Analysis: Collect pancreatic tissue for histological assessment of fibrosis (e.g., Sirius Red staining) and analysis of pancreatic stellate cell activation (e.g., immunohistochemistry for α-smooth muscle actin).[5]
Experimental Workflow Visualization
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. pancreasfoundation.org [pancreasfoundation.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. αv integrins on mesenchymal cells regulate skeletal and cardiac muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. invitekinc.com [invitekinc.com]
- 12. Induction of Lung Fibrosis in the Mouse by Intratracheal Instillation of Fluorescein Isothiocyanate Is Not T-Cell-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CWHM-12 Administration via Osmotic Minipump
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWHM-12 is a potent and selective small-molecule inhibitor of αv integrins, demonstrating high affinity for multiple αv-containing integrin heterodimers.[1][2][3][4] By blocking the activation of transforming growth factor-beta (TGF-β), this compound has been shown to attenuate fibrosis in various preclinical models, including those for liver, lung, cardiac, and skeletal muscle fibrosis.[5] These application notes provide a detailed protocol for the continuous in vivo administration of this compound in mice using ALZET® osmotic minipumps, a reliable method for maintaining consistent plasma and tissue concentrations of the compound over an extended period.[6]
Mechanism of Action: Inhibition of TGF-β Activation
This compound is a synthetic organic, RGD peptidomimetic antagonist that targets the family of αv integrins.[3] Several αv integrins, particularly on the surface of myofibroblasts, play a crucial role in the conversion of latent (inactive) TGF-β to its active form.[7][8] Active TGF-β is a key pro-fibrotic cytokine that drives the excessive deposition of extracellular matrix, a hallmark of fibrosis. By inhibiting αv integrins, this compound effectively blocks this activation step, leading to a downstream reduction in phosphorylated SMAD3 (p-SMAD3) signaling and a subsequent decrease in fibrogenesis.[2][9]
Data Presentation
This compound Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various human αv integrin heterodimers.
| Integrin Subunit | IC₅₀ (nM) |
| αvβ1 | 1.8[2][9][10] |
| αvβ3 | 0.8[2][9][10] |
| αvβ5 | 61[2][9][10] |
| αvβ6 | 1.5[2][9][10] |
| αvβ8 | 0.2[2][9][10] |
Data compiled from in vitro ligand-binding assays.
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile water for injection
-
ALZET® Osmotic Pumps (e.g., Model 1002, 2004, depending on the required duration and flow rate)[6]
-
Filling tubes (provided with ALZET® pumps)
-
1 mL sterile syringes
-
Sterile 0.9% saline
-
Sterile surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)
-
Analgesics (e.g., Buprenorphine, Meloxicam)[11]
-
Ocular lubricant
-
70% ethanol and iodine for surgical site disinfection
-
Sterile drapes and gloves
Protocol 1: Preparation of this compound Solution (for Osmotic Minipump)
-
Vehicle Preparation : Prepare a 50% DMSO solution by mixing equal volumes of sterile DMSO and sterile water for injection under aseptic conditions. For example, mix 5 mL of sterile DMSO with 5 mL of sterile water.
-
Concentration Calculation : Determine the required concentration of this compound based on the desired daily dose, the weight of the animal, and the specific pumping rate of the ALZET® pump model being used.
-
Formula: Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Rate (µL/hr) x 24 (hr/day) / 1000 (µL/mL)]
-
Example: For a 100 mg/kg/day dose in a 25g (0.025 kg) mouse using a pump with a 0.25 µL/hr rate:
-
Concentration = [100 mg/kg/day * 0.025 kg] / [0.25 µL/hr * 24 hr/day / 1000 µL/mL] = 2.5 mg / 0.006 mL = 416.7 mg/mL. Note: Solubility must be confirmed. The cited dose of 100 mg/kg/day is from published studies; researchers should verify the required concentration is achievable and stable in 50% DMSO.[7]
-
-
-
Dissolution : Weigh the required amount of this compound powder and add it to a sterile microcentrifuge tube. Add the calculated volume of 50% DMSO vehicle.
-
Mixing : Vortex the solution thoroughly until the this compound is completely dissolved. Ensure the final solution is clear and free of particulates. The solution should be prepared at room temperature.[12]
Protocol 2: Osmotic Minipump Filling and Priming
-
Aseptic Technique : Perform all pump filling procedures in a laminar flow hood using sterile technique to prevent contamination.[13]
-
Weigh Empty Pump : Weigh the empty osmotic pump along with its flow moderator.[13]
-
Filling :
-
Attach a sterile filling tube to a 1 mL syringe.
-
Draw the prepared this compound solution into the syringe, ensuring there are no air bubbles.[13]
-
Hold the pump in an upright position and insert the filling tube deep into the pump reservoir.[12]
-
Slowly inject the solution until the reservoir is completely full and a small amount of fluid is seen at the exit port.[12]
-
-
Insert Flow Moderator : Carefully insert the flow moderator into the pump outlet until it is flush with the pump body. A slight excess of solution may be displaced.
-
Weigh Filled Pump : Weigh the filled pump to confirm the correct fill volume.
-
Priming :
-
Place the filled pumps in a sterile container with 0.9% saline, ensuring they are fully submerged.
-
Incubate at 37°C for at least 4-6 hours (or as specified by the manufacturer for the specific pump model) prior to implantation.[13][14] This step is crucial to ensure the pump begins delivering at its specified rate immediately upon implantation.[15]
-
Protocol 3: Subcutaneous Implantation of the Osmotic Minipump
-
Anesthesia and Analgesia : Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).[14] Administer a pre-operative analgesic as per institutional guidelines to manage pain.[11] Apply ocular lubricant to prevent corneal drying.
-
Surgical Preparation :
-
Incision : Make a small (~1 cm) transverse incision through the skin in the mid-scapular area.[11]
-
Create Subcutaneous Pocket :
-
Pump Implantation :
-
Wound Closure : Close the incision using wound clips or appropriate sutures. Typically, one or two clips are sufficient for a small incision.[14]
-
Post-Operative Care :
-
Monitor the animal until it has fully recovered from anesthesia. Place the animal on a heating pad during recovery to maintain body temperature.[11]
-
Administer post-operative analgesics for 48-72 hours as recommended by your institution's veterinary staff.[17]
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.
-
Wound clips or non-absorbable sutures should be removed 7-10 days post-surgery.[17]
-
References
- 1. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 12. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 13. alzet.com [alzet.com]
- 14. alzet.com [alzet.com]
- 15. alzet.com [alzet.com]
- 16. Osmotic mini pump implantation and removal surgery [bio-protocol.org]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols for CWHM-12 Solution Preparation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and administration of CWHM-12, a potent pan-αv integrin inhibitor, for in vivo animal studies. The following protocols are based on established methodologies from peer-reviewed research and are intended to ensure consistent and reproducible results.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets αv integrins, playing a crucial role in blocking the activation of transforming growth factor-beta (TGF-β).[1][2] This mechanism makes this compound a valuable tool for investigating physiological processes regulated by αv integrins and for evaluating its therapeutic potential in various disease models, particularly those involving fibrosis.[1][3][4] The S enantiomer of this compound is the bioactive form.[5]
This compound Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H32BrN5O6 | [6] |
| Molecular Weight | 590.47 g/mol | [6] |
| Appearance | White to light brown solid | [6] |
| Purity | ≥98% | [7] |
| Solubility | DMSO: 100 mg/mL (169.36 mM) | [6] |
In Vitro Potency of this compound
This compound exhibits high potency against a range of αv integrins, as detailed in the following table.
| Integrin Subunit | IC50 (nM) | Reference |
| αvβ8 | 0.2 | [6][8] |
| αvβ3 | 0.8 | [6][8] |
| αvβ6 | 1.5 | [6][8] |
| αvβ1 | 1.8 | [6][8] |
| αvβ5 | 61 | [6][8] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for enhancing dissolution)
-
Pipettes and sterile filter tips
-
Osmotic minipumps (e.g., ALZET)
-
Surgical tools for implantation
Preparation of this compound Dosing Solution (50% DMSO)
This protocol describes the preparation of a this compound solution for administration via osmotic minipumps at a target dose of 100 mg/kg/day.
1. Calculation of Required this compound and Vehicle Volume:
-
Determine the total volume required based on the number of animals, the pump volume, and the duration of the study. It is recommended to prepare a slight excess to account for any loss during preparation.
-
For a target dose of 100 mg/kg/day, the concentration of the this compound solution will depend on the pump flow rate and the average weight of the animals.
2. Solubilization of this compound:
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[6]
-
Add an equal volume of sterile water to the DMSO-CWHM-12 solution to achieve a final concentration of 50% DMSO.
-
Vortex the final solution to ensure homogeneity.
3. Vehicle Control Preparation:
-
Prepare a vehicle control solution consisting of 50% DMSO in sterile water, following the same procedure as above but without the addition of this compound.[9]
4. Storage of Solutions:
-
Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[6]
-
The prepared dosing solution (50% DMSO) should be used immediately or stored at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Administration via Osmotic Minipumps
-
Fill the osmotic minipumps with the prepared this compound solution or vehicle control according to the manufacturer's instructions.
-
Surgically implant the pumps subcutaneously in the animals.[9]
-
The continuous infusion will deliver a consistent dose of this compound over the specified duration of the study.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for in vivo studies.
Caption: this compound inhibits αv integrins, blocking TGF-β activation and downstream signaling.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. αv integrins on mesenchymal cells regulate skeletal and cardiac muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound CAS: 1564286-55-0 [aobious.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
cwhm-12 solubility in DMSO and other solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
CWHM-12 is a synthetic, small-molecule, RGD peptidomimetic antagonist that potently and selectively inhibits αv integrins.[1][2][3] It demonstrates high potency against all five αv integrin heterodimers: αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8.[1][4] By blocking these integrins, this compound interferes with key cellular processes such as adhesion, migration, and growth.[1][3] Notably, it has been shown to attenuate liver, lung, and pancreatic fibrosis by inhibiting the activation of Transforming Growth Factor-beta (TGF-β), a critical regulator of fibrosis.[1][3][4][5][6][7] These characteristics make this compound a valuable tool for research in fibrosis and other related therapeutic areas.
Physicochemical Properties
Solubility Data
This compound exhibits varying solubility depending on the solvent system. It is generally soluble in organic solvents and sparingly soluble in aqueous buffers.[1] For consistent results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]
| Solvent/Solvent System | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL to 100 mg/mL (169.36 mM) | [1][3][4] |
| Dimethylformamide (DMF) | ~1 mg/mL | [1][3] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.52 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.52 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.52 mM) | [4] |
Experimental Protocols
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound solid in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound).
-
Purge the vial with an inert gas to displace oxygen and prevent oxidation.[1]
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming can also aid dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][8]
Objective: To prepare a diluted, aqueous solution of this compound suitable for cell-based assays.
Materials:
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS, pH 7.2) or other desired aqueous buffer
-
Sterile dilution tubes
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution with the chosen aqueous buffer to achieve the final desired concentration. Note: It is critical to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.[1]
-
For example, to prepare a 1:2 solution of DMSO:PBS, add one part of the this compound DMSO stock to two parts of PBS.
-
Use the freshly prepared aqueous solution on the same day. It is not recommended to store aqueous solutions for more than one day.[1]
Objective: To prepare a biocompatible formulation of this compound for administration in animal models. The following are examples and may require optimization based on the specific experimental design.
Protocol 1: PEG300/Tween-80/Saline Formulation
-
Prepare a clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[4]
-
In a sterile tube, sequentially add the following, ensuring thorough mixing after each addition:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution
-
50 µL of Tween-80
-
450 µL of saline[4]
-
-
This will result in a 1 mL solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline with a this compound concentration of ≥ 2.08 mg/mL.[4]
-
Use this formulation on the day of preparation.[4]
Protocol 2: SBE-β-CD Formulation
-
Prepare a clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[4]
-
Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.[4]
-
Mix thoroughly until a clear solution is obtained. This results in a 1 mL solution containing 10% DMSO with a this compound concentration of ≥ 2.08 mg/mL.[4]
-
Use this formulation on the day of preparation.[4]
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the binding of αv integrins to their ligands in the extracellular matrix. This inhibition has a significant downstream effect on the activation of TGF-β, a key cytokine in the progression of fibrosis. In its latent form, TGF-β is sequestered in the extracellular matrix. αv integrins bind to the latent TGF-β complex, inducing a conformational change that releases the active TGF-β. Active TGF-β then binds to its receptors on the cell surface, initiating a signaling cascade through the phosphorylation of SMAD proteins (p-SMAD).[4] These activated SMADs translocate to the nucleus and drive the transcription of pro-fibrotic genes, leading to excessive extracellular matrix deposition. By blocking αv integrins, this compound prevents the release of active TGF-β, thereby reducing SMAD phosphorylation and mitigating the fibrotic response.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CWHM-12 in a Bleomycin-Induced Lung Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. A key signaling molecule implicated in the pathogenesis of fibrosis is Transforming Growth Factor-beta (TGF-β). CWHM-12 is a small molecule antagonist of αv integrins, which are crucial for the activation of latent TGF-β.[1][2] By inhibiting integrin-mediated activation of TGF-β, this compound presents a promising therapeutic strategy to attenuate the progression of pulmonary fibrosis.
These application notes provide a detailed protocol for utilizing this compound in a well-established preclinical model of pulmonary fibrosis induced by bleomycin in mice. The bleomycin model is widely used as it recapitulates many of the key histopathological features of human IPF.[3][4]
Mechanism of Action: this compound in Attenuating Lung Fibrosis
TGF-β is a potent profibrotic cytokine that, in its latent form, is sequestered in the extracellular matrix.[5][6] The activation of latent TGF-β is a critical step in the initiation and progression of fibrosis. This activation can be mediated by αv integrins expressed on the surface of various cell types, including fibroblasts and epithelial cells. This compound, as a broad-range antagonist of these integrins, directly interferes with this activation process.[1] By preventing the release of active TGF-β, this compound is hypothesized to block downstream signaling cascades that lead to myofibroblast differentiation, excessive collagen deposition, and ultimately, lung scarring.[5][6]
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice via intratracheal administration of bleomycin.
Materials:
-
Bleomycin sulfate (e.g., Nippon Kayaku)
-
Sterile, pyrogen-free saline
-
C57BL/6J mice (male, 8-10 weeks old)[7]
-
Anesthetic (e.g., tribromoethanol, ketamine/xylazine)[7]
-
Animal intubation platform
-
Fiber optic light source
-
24-gauge catheter or equivalent
Procedure:
-
Preparation: Dissolve bleomycin sulfate in sterile saline to a final concentration of 1.2 U/mL. The dose to be administered is 1.2 U/kg body weight.[7]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic regimen. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Intratracheal Instillation:
-
Place the anesthetized mouse on the intubation platform.
-
Visualize the trachea using a fiber optic light source.
-
Carefully insert a 24-gauge catheter into the trachea.
-
Instill 50 µL of the bleomycin solution (or sterile saline for control animals) directly into the lungs.[7]
-
-
Recovery: Monitor the mice until they have fully recovered from anesthesia. Provide appropriate post-procedural care.
-
Timeline: The development of fibrosis is typically assessed 14 to 21 days post-bleomycin administration.[8]
This compound Treatment Protocol
This protocol outlines the administration of this compound using osmotic minipumps for continuous delivery.
Materials:
-
This compound
-
Vehicle (e.g., 50% DMSO in sterile water)[1]
-
Alzet osmotic minipumps (e.g., Model 1002 or equivalent)
-
Surgical instruments for subcutaneous implantation
-
Wound clips or sutures
Procedure:
-
Pump Preparation:
-
Dissolve this compound in the vehicle to achieve a concentration that will deliver a dose of 100 mg/kg/day.[1] The specific concentration will depend on the pump's flow rate and the average weight of the mice.
-
Fill the osmotic minipumps with the this compound solution or vehicle alone for the control group, following the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation.
-
-
Surgical Implantation:
-
Anesthetize the mice.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
-
Treatment Schedule: The osmotic minipumps can be implanted at the same time as bleomycin administration (prophylactic regimen) or at a later time point (e.g., day 7) to assess the therapeutic effect on established fibrosis.
Data Presentation: Quantitative Assessment of Lung Fibrosis
The efficacy of this compound in mitigating bleomycin-induced lung fibrosis can be quantified using several key endpoints.
Histological Assessment of Fibrosis
Protocol: Ashcroft Scoring
-
Tissue Processing:
-
Harvest the lungs and fix them in 10% neutral buffered formalin.
-
Embed the fixed lungs in paraffin and section them at 5 µm thickness.
-
Stain the sections with Masson's trichrome to visualize collagen deposition.[9]
-
-
Scoring:
-
Examine the stained lung sections under a microscope.
-
Score the extent of fibrosis in at least 20 random fields per lung section using the Ashcroft scoring system (0-8 scale).[9]
-
The mean score for each animal is then calculated.
-
Biochemical Assessment of Collagen Content
Protocol: Hydroxyproline Assay
-
Sample Preparation:
-
Harvest the right lung lobe, weigh it, and snap-freeze it in liquid nitrogen.
-
Homogenize the lung tissue.
-
Hydrolyze the homogenate in 6N HCl at 110°C for 12-18 hours.[10]
-
-
Assay:
-
Use a commercial hydroxyproline assay kit or a standard protocol to measure the hydroxyproline content in the hydrolysates.
-
The results are typically expressed as µg of hydroxyproline per mg of lung tissue or per whole lung.[10]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis
Protocol: Cell Counts
-
BALF Collection:
-
Before harvesting the lungs, perform a bronchoalveolar lavage with sterile PBS.
-
Collect the lavage fluid.
-
-
Cell Counting:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).
-
Summary of Expected Quantitative Data
The following table presents hypothetical data to illustrate the expected outcomes of this compound treatment in this model.
| Group | Treatment | Ashcroft Score (Mean ± SEM) | Hydroxyproline (µ g/lung ± SEM) | Total BALF Cells (x10^5 ± SEM) | BALF Neutrophils (x10^4 ± SEM) |
| 1 | Saline + Vehicle | 0.5 ± 0.1 | 150 ± 10 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| 2 | Bleomycin + Vehicle | 5.8 ± 0.4 | 450 ± 30 | 5.5 ± 0.6 | 8.2 ± 1.1 |
| 3 | Bleomycin + this compound (100 mg/kg/day) | 2.5 ± 0.3 | 250 ± 20 | 2.8 ± 0.4 | 2.1 ± 0.5 |
Conclusion
This compound demonstrates significant potential as an anti-fibrotic agent by targeting the activation of TGF-β, a central mediator of fibrosis. The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in the bleomycin-induced lung fibrosis model. The quantitative endpoints described will allow for a thorough assessment of the compound's ability to reduce lung inflammation and collagen deposition. This preclinical data is crucial for the further development of this compound as a potential therapeutic for idiopathic pulmonary fibrosis.
References
- 1. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bleomycin‐induced pulmonary fibrosis model mice [bio-protocol.org]
- 8. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
CWHM-12 in Carbon Tetrachloride (CCl4) Induced Liver Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and potential progression to cirrhosis and liver failure.[1] A key player in this process is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and become the primary source of ECM.[2][3] The activation of transforming growth factor-beta (TGF-β) is a central event in fibrogenesis.[3][4]
CWHM-12 is a potent, small-molecule Arg-Gly-Asp (RGD) peptidomimetic antagonist that selectively inhibits αv integrins.[5][6] These integrins are crucial for the activation of latent TGF-β.[7] By blocking αv integrins, this compound effectively reduces TGF-β signaling, thereby inhibiting HSC activation and attenuating liver fibrosis.[5][8] Preclinical studies in various animal models, including the carbon tetrachloride (CCl4)-induced liver fibrosis model, have demonstrated the significant anti-fibrotic efficacy of this compound, highlighting its potential as a therapeutic agent for fibrotic diseases.[5][9]
These application notes provide a comprehensive overview of the use of this compound in the CCl4-induced liver fibrosis model, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.
Mechanism of Action of this compound in Liver Fibrosis
This compound targets the activation of latent TGF-β by blocking its release from the ECM. This process is mediated by RGD-binding integrins, particularly the αv integrins expressed on the surface of HSCs.[2][10] By inhibiting these integrins, this compound prevents the conformational change in the latent TGF-β complex that is necessary for its activation. This leads to a downstream reduction in the phosphorylation of SMAD3 (p-SMAD3), a key event in the canonical TGF-β signaling pathway.[5][11] The attenuated TGF-β signaling results in decreased activation of HSCs, reduced expression of profibrotic genes, and ultimately, a reduction in collagen deposition and liver fibrosis.[5][8] Furthermore, this compound has been shown to induce apoptosis of activated HSCs.[8]
Experimental Protocols
The following protocols are synthesized from multiple studies utilizing this compound in a CCl4-induced murine model of liver fibrosis.
CCl4-Induced Liver Fibrosis Model
This model is widely used due to its reproducibility in inducing liver injury, inflammation, and subsequent fibrosis that mimics aspects of human liver disease.[1][12][13][14]
-
Animals: 8-12 week old male mice (e.g., C57BL/6) are commonly used.[11]
-
Induction Agent: Carbon tetrachloride (CCl4) is diluted in a vehicle such as corn oil or olive oil (e.g., 1:1 or 1:4 v/v).[12][15]
-
Administration: CCl4 is administered via intraperitoneal (IP) injection.
-
Dosage and Frequency: A typical dose is 0.5-1.0 mL/kg body weight, administered twice weekly for a duration of 4 to 6 weeks to establish significant fibrosis.[5][15]
This compound Administration
This compound is typically administered via continuous infusion using osmotic minipumps to ensure stable plasma concentrations.
-
Drug Preparation: this compound is solubilized in a vehicle, commonly 50% DMSO in sterile water.[11][16]
-
Administration:
-
Prophylactic Model: Osmotic minipumps (e.g., ALZET) are implanted subcutaneously before the first administration of CCl4.[5][11]
-
Therapeutic Model: To assess the effect on established fibrosis, CCl4 is administered for an initial period (e.g., 3 weeks) to induce fibrosis. Subsequently, osmotic minipumps containing this compound are implanted, and CCl4 administration continues for an additional period (e.g., 3 weeks).[5][11]
-
Assessment of Liver Fibrosis
At the end of the experimental period, tissues are harvested for analysis.
-
Histological Analysis:
-
Biochemical Analysis:
-
Molecular Analysis:
-
Quantitative PCR (qPCR): To measure the mRNA expression of profibrotic genes such as Col1a1, Col3a1, and Acta2 (α-SMA).[8]
-
Quantitative Data Summary
The following tables summarize the typical quantitative outcomes observed with this compound treatment in the CCl4-induced liver fibrosis model.
Table 1: Effect of this compound on Histological Markers of Liver Fibrosis
| Parameter | CCl4 + Vehicle | CCl4 + this compound | Outcome |
| Collagen Deposition (% Area) | Increased | Significantly Reduced[5] | Attenuation of fibrosis |
| α-SMA Positive Staining (% Area) | Increased | Significantly Reduced[5][8] | Reduction in activated HSCs |
| p-SMAD3 Positive Nuclei | Increased | Significantly Reduced[5][11] | Inhibition of TGF-β signaling |
Table 2: Effect of this compound on Biochemical and Molecular Markers of Liver Fibrosis
| Parameter | CCl4 + Vehicle | CCl4 + this compound | Outcome |
| Liver Hydroxyproline Content | Increased | Significantly Reduced[5] | Decreased total collagen |
| Serum ALT/AST Levels | Elevated | No significant change or slight reduction[8] | This compound primarily targets fibrosis, not initial injury |
| Col1a1 mRNA Expression | Upregulated | Significantly Reduced[8] | Decreased collagen synthesis |
| Acta2 (α-SMA) mRNA Expression | Upregulated | Significantly Reduced[8] | Reduced HSC activation marker |
Conclusion
This compound has demonstrated robust anti-fibrotic effects in the CCl4-induced liver fibrosis model. Its mechanism of action, centered on the inhibition of αv integrin-mediated TGF-β activation, makes it a promising therapeutic candidate. The provided protocols and expected outcomes serve as a valuable resource for researchers investigating novel anti-fibrotic therapies. The ability of this compound to not only prevent but also treat established fibrosis underscores its clinical potential for patients with chronic liver disease.[5][17]
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanosignaling via Integrins: Pivotal Players in Liver Fibrosis Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting integrin-mediated activation might help treat, reverse chronic pancreatitis | MDedge [live.mdedge.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Integrin | TargetMol [targetmol.com]
- 12. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocytogen.com [biocytogen.com]
- 14. The carbon tetrachloride model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. adooq.com [adooq.com]
Application Notes and Protocols for CWHM-12 in Cardiac Fibrosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CWHM-12, a small molecule inhibitor of αv integrins, for the study of cardiac fibrosis in preclinical animal models. The protocols detailed below are based on established methodologies and provide a framework for investigating the therapeutic potential of this compound in attenuating cardiac fibrosis.
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a common pathological feature of most heart diseases, leading to cardiac stiffness and dysfunction.[1][2] Transforming growth factor-beta (TGF-β) is a key mediator of fibrosis.[1][3] this compound is a potent small molecule inhibitor of αv integrins, which are crucial for the activation of latent TGF-β.[4][5][6] By blocking αv integrins, this compound effectively reduces TGF-β signaling, thereby inhibiting the progression of cardiac fibrosis.[4][7] This document outlines the mechanism of action, experimental protocols, and expected outcomes when using this compound in a murine model of angiotensin II-induced cardiac fibrosis.
Mechanism of Action
This compound targets αv integrins expressed on the surface of various cells, including platelet-derived growth factor receptor beta positive (PDGFRβ+) mesenchymal cells, which are key contributors to cardiac fibrosis.[7][8] These integrins play a pivotal role in the activation of latent TGF-β, a potent pro-fibrotic cytokine. By inhibiting αv integrins, this compound prevents the release of active TGF-β, thereby downregulating the downstream signaling cascade that leads to myofibroblast differentiation and excessive ECM deposition.[4][7] This targeted inhibition of TGF-β activation offers a promising therapeutic strategy to combat cardiac fibrosis.[4]
Signaling Pathway of this compound in Cardiac Fibrosis
Caption: this compound inhibits αv integrin-mediated activation of TGF-β.
Experimental Protocols
The following protocols describe the induction of cardiac fibrosis in mice using angiotensin II and the subsequent treatment with this compound.
Animal Model
-
Species: Mouse (e.g., C57BL/6)
-
Age: 10-16 weeks old[3]
-
Sex: Male mice are often used to reduce variability.[3]
Induction of Cardiac Fibrosis
Cardiac fibrosis can be reliably induced by the continuous infusion of Angiotensin II (Ang II).
-
Reagent: Angiotensin II (Sigma-Aldrich, #A9525)
-
Vehicle: 0.9% saline / 0.01 M acetic acid[3]
-
Dose: 2 µg/g/day[3]
-
Administration: Continuous subcutaneous infusion via osmotic minipumps (e.g., ALZET® pump model 1004).[3]
-
Duration: 14 days to establish fibrosis before therapeutic intervention.[7]
This compound Treatment Protocol
This protocol is designed for a therapeutic intervention study where treatment begins after the establishment of fibrosis.
-
Test Article: this compound
-
Control Article: CWHM-96 (inactive enantiomer)
-
Vehicle: 50% DMSO in sterile water
-
Dose: 100 mg/kg/day
-
Administration: Continuous subcutaneous infusion via osmotic minipumps (e.g., ALZET®) for 7 days.[7]
Experimental Workflow
References
- 1. Related Videos - Angiotensin II blockade reverses myocardial fibrosis in a transgenic mouse model of human hypertrophic cardiomyopathy [visualize.jove.com]
- 2. ahajournals.org [ahajournals.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin II-induced cardiac fibrosis and dysfunction are exacerbated by deletion of cGKI in periostin+ myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. αv integrins on mesenchymal cells regulate skeletal and cardiac muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pancreatic Fibrosis Induction and CWHM-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for inducing pancreatic fibrosis in preclinical models and detail the application of CWHM-12, a novel small molecule inhibitor of Arg-Gly-Asp (RGD)-binding integrins, as a potential therapeutic agent. The protocols outlined below are intended to serve as a guide for researchers investigating the mechanisms of pancreatic fibrogenesis and evaluating the efficacy of anti-fibrotic compounds.
Introduction to Pancreatic Fibrosis and this compound
Pancreatic fibrosis is a pathological hallmark of chronic pancreatitis and pancreatic cancer, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to organ dysfunction.[1][2] A key cellular mediator of this process is the activation of pancreatic stellate cells (PSCs), which transform from a quiescent state to a myofibroblast-like phenotype, actively synthesizing ECM components like collagen.[2][3]
Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in PSC activation and the subsequent fibrogenic cascade.[4][5] The activation of latent TGF-β is a critical step in this pathway and is mediated by integrins, particularly those that recognize the RGD sequence.[6][7]
This compound is a small molecule antagonist of RGD-binding integrins, which has demonstrated efficacy in reducing fibrosis in various organs, including the pancreas.[4][7] By blocking the interaction between integrins and the latent TGF-β complex, this compound inhibits the release of active TGF-β, thereby suppressing PSC activation and reducing collagen deposition.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of pancreatic fibrosis.
Table 1: Effect of Prophylactic this compound Treatment on Cerulein-Induced Pancreatic Fibrosis
| Parameter | Control (Cerulein + Vehicle) | This compound (Cerulein + this compound) | Percent Reduction | Reference |
| Pancreatic Fibrosis (Sirius Red Staining) | Baseline Fibrosis | 80% reduction from baseline | 80% | [8] |
| PSC Activation (α-SMA expression) | Markedly elevated | Significantly reduced | Not specified | [8] |
| Collagen I Expression | Markedly elevated | Decreased | Not specified | [8] |
| p-SMAD3 Activation | Elevated | Decreased | Not specified | [8] |
Table 2: Effect of Therapeutic this compound Treatment on Cerulein-Induced Pancreatic Fibrosis
| Parameter | Control (Cerulein + Vehicle) | This compound (Cerulein + this compound) | Outcome | Reference |
| Pancreatic Fibrosis (Sirius Red Staining) | Established Fibrosis | Significantly lessened | Significant Reduction | [8] |
| PSC Activation (α-SMA expression) | Elevated | Significantly lessened | Significant Reduction | [8] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in pancreatic fibrosis and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for the induction of pancreatic fibrosis in rodents and the administration of this compound.
Protocol 1: Cerulein-Induced Pancreatic Fibrosis in Mice
This protocol is a widely used model to induce chronic pancreatitis and subsequent fibrosis that mimics aspects of the human disease.[9][10]
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Cerulein (or Caerulein)
-
Sterile 0.9% saline
-
Insulin syringes (28-30 gauge)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Cerulein Preparation: Dissolve cerulein in sterile 0.9% saline to a final concentration of 5 µg/mL.
-
Induction of Pancreatitis:
-
Monitoring: Monitor mice for signs of distress, including weight loss and changes in behavior.
-
Endpoint Analysis: At the end of the study period, euthanize mice and collect pancreatic tissue for histological analysis (e.g., H&E, Sirius Red, Masson's trichrome staining) and molecular analysis (e.g., qPCR for fibrosis markers, Western blot for protein expression).
Protocol 2: L-Arginine-Induced Pancreatic Fibrosis in Rats
This model induces severe acute necrotizing pancreatitis that can progress to a fibrotic state.
Materials:
-
Wistar or Sprague-Dawley rats (male, 200-250 g)
-
L-arginine hydrochloride
-
Sterile 0.9% saline
-
Syringes and needles (23-25 gauge)
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
L-arginine Preparation: Prepare a 20% (w/v) solution of L-arginine in sterile 0.9% saline. Adjust the pH to 7.0.
-
Induction of Pancreatitis:
-
Administer two intraperitoneal (i.p.) injections of L-arginine at a dose of 250 mg/100 g body weight.[13]
-
The two injections should be given one hour apart.[13]
-
For a chronic model leading to fibrosis, repeated administrations over several weeks may be necessary. One study administered 300 mg L-arginine/100 g body weight intraperitoneally, once daily for 3 weeks, then every 3 days for the subsequent 3 weeks.[14]
-
-
Monitoring: Closely monitor rats for signs of severe pancreatitis, including abdominal distension, lethargy, and mortality.
-
Endpoint Analysis: Euthanize rats at desired time points and collect pancreatic tissue for histological and molecular analysis as described in Protocol 1.
Protocol 3: this compound Treatment
This protocol describes the administration of this compound for both prophylactic and therapeutic studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/Corn oil mixture)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical tools for minipump implantation
Procedure:
-
This compound Preparation: Dissolve this compound in an appropriate vehicle. For continuous delivery via osmotic minipumps, a common solvent is a mixture of DMSO and corn oil.[15]
-
Administration Routes:
-
Continuous Infusion (Recommended):
-
Load osmotic minipumps with the this compound solution to deliver a dose of 100 mg/kg/day.[8]
-
Surgically implant the minipumps subcutaneously in the dorsal region of the mice under anesthesia.
-
For prophylactic studies, begin this compound infusion 3 days prior to the first cerulein injection.[6]
-
For therapeutic studies, begin this compound infusion 5 days after the initiation of cerulein injections.[6]
-
-
Intraperitoneal Injection: While continuous infusion provides stable plasma concentrations, i.p. injections can also be used. The dosing frequency will need to be optimized based on the pharmacokinetic properties of this compound.
-
-
Control Group: Administer the vehicle alone to the control group of animals using the same route and schedule.
-
Monitoring and Endpoint Analysis: Follow the monitoring and endpoint analysis procedures as described in the fibrosis induction protocols.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cerulein-induced pancreatic fibrosis model.
References
- 1. Frontiers | Signaling in the Physiology and Pathophysiology of Pancreatic Stellate Cells – a Brief Review of Recent Advances [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation and Regulation of Pancreatic Stellate Cells in Chronic Pancreatic Fibrosis: A Potential Therapeutic Approach for Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling in Liver, Pancreas, and Gastrointestinal Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibitors of Arg-Gly-Asp-Binding Integrins Reduce Development of Pancreatic Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting integrin-mediated activation might help treat, reverse chronic pancreatitis | MDedge [live.mdedge.com]
- 8. Targeting αv Integrins in Pancreatic Fibrosis: Progress in Resolving the Scar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimised mouse model of chronic pancreatitis with a combination of ethanol and cerulein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Arginine-induced acute pancreatitis and its associated lung injury in rats: Down-regulation of TLR-4/MAPK-p38/JNK signaling pathway via Ginkgo biloba extract EGb 761 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 15. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
CWHM-12 In Vivo Efficacy: Technical Support Center
Welcome to the technical support center for CWHM-12, a potent antagonist of integrin-mediated Transforming Growth Factor-Beta (TGF-β) activation.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of αV integrins, with high potency against αvβ1, αvβ3, αvβ6, and αvβ8.[3][4][5] Its primary mechanism is the antagonism of integrin-mediated activation of TGF-β.[1][2] By blocking this activation, this compound can modulate downstream signaling pathways involved in processes like fibrosis and inflammation.[1][3][4]
Q2: What are the reported in vivo applications of this compound?
A2: this compound has been investigated in vivo for its therapeutic potential in models of liver fibrosis, pulmonary fibrosis, and early-stage Mycobacterium tuberculosis infection.[1][2][3] In these studies, it has been shown to reduce disease severity and inflammation.[1][2]
Q3: My in vivo study with this compound is not showing the expected efficacy. What are the common reasons for this?
A3: Several factors can contribute to a lack of in vivo efficacy. These can be broadly categorized as issues with the compound itself, the experimental model, or the study design. Specific areas to troubleshoot include:
-
Compound Formulation and Delivery: Poor solubility, stability, or inappropriate route of administration can lead to inadequate drug exposure at the target site.[6][7][8]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The relationship between the drug's concentration over time (PK) and its effect on the body (PD) is critical.[9][10][11][12] Insufficient target engagement due to rapid metabolism or clearance can result in a lack of efficacy.[13]
-
Animal Model Selection: The chosen animal model may not accurately recapitulate the human disease state, or there may be species-specific differences in the drug's target.[14][15][16]
-
Timing of Intervention: As shown in studies with Mycobacterium tuberculosis, the timing of this compound administration can be critical to its efficacy.[1][2]
Q4: How can I assess if this compound is reaching its target in vivo?
A4: A pharmacodynamic (PD) study is essential to confirm target engagement.[9][13] For this compound, this could involve measuring levels of phosphorylated SMAD3 (p-SMAD3), a downstream marker of TGF-β signaling, in the tissue of interest.[3][4] A reduction in p-SMAD3 levels in this compound-treated animals compared to a vehicle control group would indicate target engagement.
Troubleshooting Guides
Issue 1: Unexpected Lack of Efficacy in a Xenograft Model
If this compound is not producing the expected anti-tumor or anti-fibrotic effect in your xenograft model, consider the following troubleshooting steps.
Troubleshooting Workflow: Lack of In Vivo Efficacy
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Quantitative Data Analysis
A common reason for lack of efficacy is insufficient drug exposure. Below is a sample table comparing pharmacokinetic parameters from a pilot study.
| Parameter | Formulation A (Suspension) | Formulation B (Solubilized) |
| Dose (mg/kg, PO) | 50 | 50 |
| Cmax (ng/mL) | 150 ± 35 | 1250 ± 210 |
| AUC (ng*h/mL) | 450 ± 90 | 7500 ± 1100 |
| Bioavailability (%) | 5 | 65 |
In this example, Formulation A resulted in significantly lower exposure (Cmax and AUC) compared to Formulation B. This suggests a formulation issue that needs to be addressed before proceeding with efficacy studies.
Issue 2: High Variability in Animal Response
High variability between animals can mask a true therapeutic effect.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Dosing | Ensure accurate and consistent administration technique (e.g., gavage volume, injection site). |
| Tumor Heterogeneity | For xenograft models, ensure initial tumor volumes are within a narrow range at the start of treatment.[14][15][16] |
| Animal Health | Monitor animal health closely. Underlying health issues can impact drug metabolism and response. |
| Formulation Instability | Prepare dosing solutions fresh daily, or confirm stability under storage conditions.[3] |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Fibrosis Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a chemically-induced fibrosis model (e.g., CCl4-induced liver fibrosis).
Experimental Workflow: Fibrosis Model
Caption: Workflow for a this compound in vivo fibrosis study.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Disease Induction: Administer the fibrotic agent (e.g., intraperitoneal injection of CCl4) for a specified period to establish fibrosis.[3][4]
-
Group Allocation: Randomize animals into treatment groups (e.g., Vehicle control, this compound at various doses) once fibrosis is established.
-
Dosing: Prepare this compound in a suitable vehicle and administer via the desired route (e.g., oral gavage) at a consistent time each day.
-
Monitoring: Record body weight and clinical signs of toxicity throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect terminal blood and tissue samples.
Protocol 2: Pharmacokinetic (PK) Study
A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9][10]
Methodology:
-
Animal Model: Use the same strain and sex of animals as in the efficacy studies.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and an intravenous (IV) route in a separate cohort to determine bioavailability.
-
Sample Collection: Collect sparse or serial blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use PK software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Signaling Pathway
This compound Inhibition of the TGF-β Activation Pathway
This compound targets αV integrins, preventing the release of active TGF-β from its latent complex. This inhibits the canonical Smad signaling cascade.
Caption: this compound inhibits integrin-mediated activation of TGF-β.
References
- 1. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Integrin | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. content.noblelifesci.com [content.noblelifesci.com]
- 8. foliumlabs.ca [foliumlabs.ca]
- 9. reactionbiology.com [reactionbiology.com]
- 10. labtoo.com [labtoo.com]
- 11. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 13. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 14. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CWHM-12 in Severe Fibrosis Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of CWHM-12 in preclinical models of severe fibrosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in fibrosis?
A1: this compound is a potent small-molecule inhibitor of αv integrins.[1][2] Its antifibrotic effect stems from its ability to block the activation of Transforming Growth Factor-beta (TGF-β), a key cytokine that drives fibrosis.[3][4][5] this compound acts as a broad-spectrum antagonist of Arg-Gly-Asp (RGD)-binding integrins, which are crucial for converting the latent form of TGF-β into its active state.[3][6] By inhibiting this activation, this compound effectively reduces the downstream signaling that leads to myofibroblast activation and excessive extracellular matrix deposition.[7]
Q2: In which preclinical models of severe fibrosis has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in reducing and even reversing fibrosis in a variety of preclinical models, including:
-
Liver Fibrosis: Induced by carbon tetrachloride (CCl4) or a choline-deficient, amino-acid defined, high-fat diet (CDAHFD) in mice.[1][8]
-
Pulmonary Fibrosis: Including bleomycin-induced models.[1][9]
-
Pancreatic Fibrosis: In cerulein-induced models of chronic pancreatitis.[3][6]
-
Cardiac Fibrosis: In angiotensin II (AngII)-induced models.[4][10]
-
Skeletal Muscle Fibrosis: Following cardiotoxin (CTX) injury.[4]
-
Renal Fibrosis [7]
-
Implant-associated Fibrosis: Reducing fibrotic capsule formation around stiff silicone implants.[11]
Q3: What is the recommended method of administration for this compound in mice?
A3: In most published studies, this compound is delivered via continuous infusion using subcutaneously implanted Alzet osmotic minipumps.[3][10][11] This method ensures consistent plasma concentrations of the compound over the desired treatment period.
Q4: Can this compound reverse established fibrosis?
A4: Yes, studies have shown that this compound is effective not only in preventing the onset of fibrosis but also in reversing it once it has been established.[3][4][8][10] For instance, in a mouse model of nonalcoholic steatohepatitis (NASH), this compound treatment reduced liver collagen to levels below those observed at the start of the treatment period.[8]
Q5: What is the selectivity profile of this compound for different αv integrins?
A5: this compound is a potent inhibitor of multiple αv integrins, with the following reported IC50 values:
| Integrin Subtype | IC50 (nM) |
| αvβ8 | 0.2 |
| αvβ3 | 0.8 |
| αvβ6 | 1.5 |
| αvβ1 | 1.8 |
| αvβ5 | 61 |
Data sourced from Cayman Chemical product information.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Inadequate Dosage or Compound Delivery: Insufficient concentration of this compound at the target site. | Verify the correct loading and flow rate of the osmotic minipump. Ensure the pump was implanted correctly and is functioning. Consider a dose-response study to determine the optimal dosage for your specific fibrosis model. |
| Model-Specific Resistance: The fibrotic mechanism in your model may be less dependent on the αv integrin/TGF-β pathway. | Characterize the expression levels of αv integrins and the activation status of the TGF-β pathway in your model. Consider combination therapies targeting complementary pathways. | |
| Compound Instability: Degradation of this compound prior to or during administration. | Store this compound according to the manufacturer's instructions (-20°C for up to one year, -80°C for up to two years in stock solution).[1] Prepare fresh solutions for each experiment and protect from light. | |
| Unexpected Off-Target Effects | Broad-Spectrum Integrin Inhibition: this compound inhibits multiple αv integrins, which can have diverse biological roles. | Use the inactive enantiomer, CWHM-96, as a negative control in your experiments to confirm that the observed effects are due to αv integrin inhibition.[4][10] Carefully monitor animals for any adverse effects. |
| Variability in Results | Inconsistent Fibrosis Induction: Differences in the severity of fibrosis between animals can mask the therapeutic effect of this compound. | Standardize your fibrosis induction protocol to minimize variability. Ensure consistent age, sex, and genetic background of the animals used. Increase the number of animals per group to enhance statistical power. |
| Timing of Treatment Initiation: The therapeutic window for this compound may vary depending on the fibrosis model and the stage of the disease. | For prophylactic studies, begin this compound administration before or concurrently with the fibrotic insult. For therapeutic studies, initiate treatment at a well-defined stage of established fibrosis.[3][4][10] |
Experimental Protocols
Key Experiment: Therapeutic Administration of this compound in a Mouse Model of Liver Fibrosis
This protocol is a generalized example based on published studies.[1]
-
Induction of Liver Fibrosis:
-
Administer carbon tetrachloride (CCl4) to mice (e.g., intraperitoneal injection twice weekly) for a period sufficient to establish significant fibrosis (e.g., 3-6 weeks).
-
-
Preparation and Implantation of Osmotic Minipumps:
-
Dissolve this compound in a suitable vehicle (e.g., a solution containing DMSO, PEG300/PEG400, and SBE-β-CD).[1]
-
Load the appropriate Alzet osmotic minipump (e.g., model 2004 for a 4-week study) with the this compound solution according to the manufacturer's instructions.
-
Surgically implant the loaded osmotic minipump subcutaneously in the dorsal region of the anesthetized mouse.
-
-
Treatment Period:
-
Continue CCl4 administration alongside this compound treatment for the desired duration (e.g., 3-4 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect liver tissue.
-
Assess the degree of fibrosis using histological staining (e.g., Picrosirius Red or Masson's Trichrome) and quantify the collagen-positive area.
-
Measure liver hydroxyproline content as a biochemical marker of total collagen.
-
Analyze the expression of profibrotic genes (e.g., Col1a1, Acta2) via qRT-PCR.
-
Evaluate the activation of the TGF-β pathway by measuring the levels of phosphorylated SMAD3 (p-SMAD3) via immunohistochemistry or Western blot.[1]
-
Visualizations
Caption: this compound inhibits fibrosis by blocking αv integrin-mediated activation of TGF-β.
Caption: Therapeutic experimental workflow for evaluating this compound in a severe fibrosis model.
Caption: Logical workflow for troubleshooting suboptimal this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. pancreasfoundation.org [pancreasfoundation.org]
- 4. αv integrins on mesenchymal cells regulate skeletal and cardiac muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibiting integrin-mediated activation might help treat, reverse chronic pancreatitis | MDedge [live.mdedge.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. scienceopen.com [scienceopen.com]
- 9. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
potential cwhm-12 off-target effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CWHM-12, a potent pan-αV integrin antagonist. The information addresses potential challenges and offers guidance on investigating off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, RGD-peptidomimetic antagonist that potently inhibits αV-containing integrins.[1] Its primary mechanism of action is the blockade of these integrins, which play a crucial role in the activation of Transforming Growth Factor-Beta (TGF-β), a key regulator in the development of fibrosis in various organs.[2][3][4] By inhibiting αV integrins, this compound effectively suppresses TGF-β activation and downstream signaling pathways, such as p-SMAD3 signaling.[5]
Q2: What are the known on-target potencies of this compound?
This compound exhibits high potency against five αV integrin subtypes. The reported IC50 values, which represent the concentration of the inhibitor required to block 50% of the target's activity, are summarized in the table below.
| Target Integrin | IC50 (nM) |
| αvβ8 | 0.2 |
| αvβ3 | 0.8 |
| αvβ6 | 1.5 |
| αvβ1 | 1.8 |
| αvβ5 | 61 |
| αIIbβ3 / α2β1 / α10β1 | >5000 |
| Data sourced from MedchemExpress.[5] |
Q3: Are there any known off-target effects of this compound?
Currently, public domain literature does not contain specific data from broad-panel screens (e.g., kinome-wide scans) detailing the off-target profile of this compound. However, like most small molecule inhibitors, this compound has the potential for off-target interactions.[6][7] It is crucial for researchers to empirically determine or rule out significant off-target effects within their specific experimental context.
Q4: How can I experimentally assess the potential off-target effects of this compound?
Several robust methodologies are available to profile the specificity of this compound and identify potential off-target interactions:
-
Kinome Profiling: Services like KINOMEscan™ utilize competition binding assays to quantify the interaction of a compound against a large panel of kinases (over 500).[8] This is a direct way to identify unintended kinase targets.
-
Chemical Proteomics: This approach uses the small molecule as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. This method can identify both kinase and non-kinase off-targets.[9]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates. The principle is that a protein's thermal stability increases when a ligand is bound. By comparing the melting curves of proteins in the presence and absence of this compound, researchers can identify its binding targets.
-
Phosphoproteomics: This mass spectrometry-based approach quantifies changes in protein phosphorylation across the proteome following treatment with an inhibitor. Unexpected changes in phosphorylation patterns can indicate off-target kinase activity.[9]
Q5: What is the bioactive enantiomer of this compound?
The S-enantiomer of this compound is the bioactive form. The R-enantiomer, sometimes referred to as CWHM-96, is used as a negative control in experiments as it does not inhibit any of the five αV-containing integrins in vitro.[1][10]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound is stable for extended periods when stored correctly (-20°C for up to a year, -80°C for up to two years).[5] Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Enantiomer Used | Ensure you are using the active S-enantiomer of this compound and the inactive R-enantiomer (CWHM-96) as a negative control.[1] |
| Low Target Expression | Confirm that your cell line expresses the αV integrin subtypes of interest at sufficient levels using techniques like flow cytometry, western blot, or qPCR. |
| Cell Culture Conditions | Serum components can sometimes interfere with small molecule activity. Consider reducing serum concentration or using serum-free media during the treatment period, if compatible with your cell line. |
| Assay Sensitivity | The experimental endpoint may not be sensitive enough to detect the effects of αV integrin inhibition. Consider measuring a more direct downstream marker, such as phosphorylated SMAD3 (p-SMAD3), to confirm target engagement.[5] |
Issue 2: Unexpected Phenotype or Suspected Off-Target Effect
| Potential Cause | Troubleshooting Step |
| Direct Off-Target Binding | A phenotype that cannot be explained by αV integrin inhibition suggests an off-target effect. The phenotype may be due to this compound binding to an unintended protein, such as a kinase.[11] |
| Indirect Pathway Modulation | The observed effect could be an indirect consequence of on-target αV integrin inhibition that was not previously characterized in your specific biological system.[11] |
| Compound Cytotoxicity | At high concentrations, small molecules can induce non-specific cytotoxicity. Perform a dose-response experiment and determine the EC50 for your observed phenotype. Also, run a cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish a specific biological effect from general toxicity. |
| Control Compound Comparison | Compare the cellular phenotype induced by this compound with that of other structurally different αV integrin inhibitors. If the phenotype is unique to this compound, it is more likely to be an off-target effect. |
Experimental Protocols & Methodologies
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of human kinases.
Caption: Workflow for kinase selectivity profiling.
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol outlines a general method for identifying protein targets of this compound in an unbiased manner using affinity capture and mass spectrometry.
Caption: Chemical proteomics workflow for target ID.
Signaling Pathways
On-Target Pathway: αV Integrin-Mediated TGF-β Activation
This compound is designed to inhibit the activation of latent TGF-β, a critical step in fibrotic signaling. The diagram below illustrates this on-target pathway.
Caption: this compound inhibits TGF-β activation.
Investigating a Hypothetical Kinase Off-Target
If a kinase off-target is identified, the following logical workflow can be used to validate it and understand its downstream consequences.
Caption: Logic for validating a kinase off-target.
References
- 1. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. xcessbio.com [xcessbio.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
CWHM-12 Technical Support Center: Long-Term Stability and Storage
This technical support center provides guidance on the stability and long-term storage of CWHM-12 for researchers, scientists, and drug development professionals.
Recommended Storage Conditions
Proper storage is critical to ensure the long-term stability and efficacy of this compound. The following tables summarize the recommended storage conditions for both solid this compound and stock solutions.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Short-term | Room Temperature | Weeks | Stable for short periods, such as during shipping.[1] |
| Short-term | 0 - 4 °C | Days to Weeks | Keep dry and protected from light.[1] |
| Long-term | -20 °C | ≥ 4 years | Keep desiccated for optimal stability.[2][3] |
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life | Recommendations |
| -20 °C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -80 °C | Up to 2 years | Preferred for longest-term storage. Aliquot to prevent degradation from freeze-thaw cycles.[4] |
| 0 - 4 °C | Days to Weeks | For short-term use only.[1] |
Experimental Protocols
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and degradation of this compound over time.
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Method development and validation are required for specific applications.
-
Objective: To quantify the amount of intact this compound and to separate it from potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 299 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample.
-
Run the gradient program to elute this compound and any degradation products.
-
Monitor the chromatogram at 299 nm.
-
The retention time of the main peak should correspond to intact this compound. Any additional peaks may indicate impurities or degradation products.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[5][6][7] This involves subjecting this compound solutions to stress conditions such as:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 24 hours (for solid).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
Troubleshooting Guide
Issue: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause: Degradation of this compound, impurities in the sample or solvent, or system contamination.
-
Solution:
-
Ensure proper storage of this compound solid and solutions.
-
Use high-purity solvents and freshly prepared mobile phases.
-
Run a blank injection (mobile phase only) to check for system contamination.
-
If degradation is suspected, perform a forced degradation study to identify potential degradation product peaks.
-
Issue: Drifting Retention Times
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[8]
-
Solution:
-
Ensure the column is fully equilibrated before injecting the sample.
-
Prepare fresh mobile phase and ensure accurate composition.
-
Use a column oven to maintain a consistent temperature.[8]
-
Issue: Loss of Compound from Solution
-
Possible Cause: Precipitation of this compound due to low solubility in the chosen solvent or buffer.
-
Solution:
-
Visually inspect solutions for any precipitate.
-
If precipitation is observed, try a different solvent or a solvent mixture. This compound is soluble in DMSO.[2]
-
Ensure the pH of the solution is appropriate to maintain solubility.
-
Frequently Asked Questions (FAQs)
Q1: How should I handle this compound upon receipt? A1: this compound is shipped at ambient temperature and is stable for several weeks.[1] For long-term storage, it should be stored at -20°C in a desiccated environment.[2][3]
Q2: How many times can I freeze and thaw my this compound stock solution? A2: It is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]
Q3: What are the likely degradation pathways for this compound? A3: this compound contains amide bonds, which can be susceptible to hydrolysis under acidic or basic conditions.[9][10] Oxidation is another potential degradation pathway.[9] Forced degradation studies are necessary to identify the specific degradation products.
Q4: Is this compound sensitive to light? A4: While specific photostability data for this compound is not readily available, it is good practice to protect all small molecule compounds from light, especially when in solution.[11] Store solutions in amber vials or wrap vials in aluminum foil.
Visualizations
Caption: Workflow for long-term storage and stability testing of this compound.
Caption: Factors contributing to the potential degradation of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. asianjpr.com [asianjpr.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. fda.gov [fda.gov]
Technical Support Center: CWHM-12 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CWHM-12 in animal models. The information is compiled from published literature and best practices for in vivo small molecule delivery.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for in vivo delivery of this compound?
A1: The most commonly reported method for continuous in vivo administration of this compound is via subcutaneously implanted osmotic minipumps.[1][2][3] This method ensures consistent plasma concentrations of the inhibitor over an extended period.
Q2: What is the standard vehicle for formulating this compound for osmotic pump delivery?
A2: this compound is typically solubilized in 50% dimethyl sulfoxide (DMSO) in sterile water or saline for use in osmotic minipumps.[1][2]
Q3: What is the reported dosage of this compound in animal models of fibrosis?
A3: A frequently used dosage is 100 mg/kg/day, delivered continuously via an osmotic minipump.[1][2]
Q4: How should this compound be stored?
A4: Crystalline this compound is stable for at least four years when stored at -20°C.[4] Stock solutions can be stored at -80°C for up to two years or -20°C for up to one year.[1]
Q5: What are the known off-target effects of this compound?
A5: this compound is a potent inhibitor of αv integrins. While it shows high selectivity for this class of integrins, it's important to consider the broad biological roles of these integrins.[1][2] The primary mechanism of action is the inhibition of TGF-β activation.[3][5][6] Researchers should be aware that this can have widespread effects on tissue homeostasis, immune responses, and cell proliferation.[7][8] In some contexts, blocking αv integrins with this compound has shown only a partial effect on TGF-β activation, potentially due to compensatory mechanisms between different integrin isoforms.[5]
Troubleshooting Guide
This guide addresses potential challenges researchers may encounter during the in vivo delivery of this compound.
Issue 1: this compound Precipitation in Formulation
Symptoms:
-
Visible precipitate in the this compound solution after preparation.
-
Cloudiness or crystallization of the solution upon standing or at 37°C.
Potential Causes:
-
Poor Solubility: this compound has limited aqueous solubility. While soluble in DMSO, dilution with aqueous solutions can cause precipitation.
-
Incorrect Solvent Preparation: Using old or hygroscopic DMSO can negatively impact solubility.[1]
Solutions:
-
Ensure Complete Initial Dissolution: Use ultrasonic agitation to fully dissolve this compound in 100% DMSO before adding sterile water or saline.[1]
-
Use Fresh, Anhydrous DMSO: Always use a new, unopened bottle of anhydrous DMSO to prepare your formulation.[1]
-
Verify Final Concentration: The reported solubility in a 1:2 mixture of DMSO:PBS (pH 7.2) is 0.33 mg/ml.[4] Ensure your final concentration for the osmotic pump is within a soluble range.
-
Alternative Formulations: For other routes of administration or if precipitation persists, consider alternative solvent systems. However, compatibility with the delivery device and potential for in vivo toxicity must be carefully evaluated.
Issue 2: Osmotic Pump Malfunction or Inconsistent Delivery
Symptoms:
-
Lack of expected therapeutic effect in the treatment group.
-
Inconsistent or erratic plasma levels of this compound.
-
Pump failure or leakage upon explantation.
Potential Causes:
-
Compound Crystallization: Precipitation of this compound within the pump or at the delivery orifice can cause clogging.[9][10][11]
-
Incompatibility with Pump Reservoir: While 50% DMSO is used, neat (100%) DMSO is incompatible with the reservoir material of ALZET® osmotic pumps and can cause pump failure.[10]
-
Improper Pump Priming: Failure to prime the pump according to the manufacturer's instructions can lead to a delay in drug delivery.[10]
Solutions:
-
Pre-filled Pump Incubation: Prime the filled osmotic pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate and stable pumping.[10][12]
-
Visual Inspection: Before implantation, visually inspect the delivery portal of the primed pump for any signs of crystallization.[10]
-
Confirm Formulation Stability: If possible, test the stability of your this compound formulation at 37°C for the intended duration of the experiment to ensure no precipitation occurs over time.
Issue 3: Local Tissue Reaction at the Implantation Site
Symptoms:
-
Inflammation, swelling, or skin lesions at the site of subcutaneous pump implantation.
-
Necropsy findings of fibrosis or inflammation around the pump.
Potential Causes:
-
DMSO-induced Inflammation: DMSO itself can have biological effects. Subcutaneous administration of DMSO can potentiate inflammation.[13][14] The use of a 50% DMSO solution may elicit a local inflammatory response.
-
Compound Precipitation: Crystallization of this compound at the delivery site can cause irritation and inflammation.[10][11]
Solutions:
-
Proper Vehicle Control Group: It is critical to include a vehicle control group (50% DMSO in sterile water) to distinguish the effects of the vehicle from the effects of this compound.
-
Monitor Animals Closely: Regularly monitor the implantation site for any signs of adverse reactions.
-
Consider Alternative Vehicles: If significant local reactions are observed, exploring alternative, less inflammatory vehicles may be necessary. Zwitterionic liquids have been proposed as a less toxic alternative to DMSO for some applications.[15][16] Other co-solvents like PEG 300 or cyclodextrins could also be explored, but their compatibility with this compound and osmotic pumps would need to be validated.
Data Presentation
Table 1: this compound In Vitro Inhibitory Concentrations (IC50)
| Integrin Target | IC50 (nM) |
| αvβ8 | 0.2 |
| αvβ3 | 0.8 |
| αvβ6 | 1.5 |
| αvβ1 | 1.8 |
| αvβ5 | 61 |
| αIIbβ3 | >5000 |
| α2β1 | >5000 |
| α10β1 | >5000 |
| Data compiled from[1][2][4] |
Table 2: this compound Solubility
| Solvent | Concentration |
| DMSO | 100 mg/mL (with sonication) |
| DMF | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
| Data compiled from[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Osmotic Pumps
-
Weigh the required amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.[1]
-
Vortex and sonicate the mixture until the this compound is completely dissolved.[1]
-
In a separate sterile tube, prepare the required volume of sterile water or phosphate-buffered saline (PBS).
-
Slowly add the this compound/DMSO stock solution to the sterile water or PBS to achieve a final concentration of 50% DMSO.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before loading it into the osmotic pumps.
Protocol 2: Subcutaneous Implantation of Osmotic Minipumps in Mice
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave the fur from the dorsal thoracic region.
-
Make a small incision in the skin.
-
Insert a hemostat into the incision and create a subcutaneous pocket by opening and closing the jaws of the hemostat.
-
Insert the pre-filled and primed osmotic minipump into the subcutaneous pocket, with the delivery portal first.
-
Close the incision with wound clips or sutures.
-
Monitor the animal until it has fully recovered from the anesthesia.
-
Provide appropriate post-operative care, including analgesics.
Visualizations
Caption: this compound inhibits αv integrin-mediated activation of TGF-β.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β signaling in health, disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of ALZET® osmotic pump compatible solvent compositions to solubilize poorly soluble compounds for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rwdstco.com [rwdstco.com]
- 13. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results from cwhm-12 studies
Welcome to the technical support center for CWHM-12 studies. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with the pan-αv integrin inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, small-molecule, RGD-peptidomimetic antagonist of αv integrins.[1][2] Its primary mechanism of action is the inhibition of the activation of Transforming Growth Factor-Beta (TGF-β), a key regulator in fibrosis.[3][4] By blocking αv integrins, this compound prevents the release of active TGF-β from its latent complex, thereby attenuating downstream pro-fibrotic signaling.[3][5]
Q2: Which specific αv integrins does this compound inhibit?
This compound is a pan-αv integrin inhibitor with high potency against multiple αv-containing integrins.[1] Its inhibitory concentrations (IC50) have been determined for several subtypes, demonstrating broad-spectrum activity.[2][5]
Q3: What are the known therapeutic applications of this compound in preclinical models?
Preclinical studies have demonstrated the efficacy of this compound in reducing fibrosis in various organ systems. It has been shown to attenuate liver, lung, kidney, and pancreatic fibrosis in different mouse models.[2][5][6]
Troubleshooting Guide for Unexpected Results
This guide addresses specific unexpected outcomes that may arise during this compound experiments and provides potential explanations and troubleshooting steps.
Issue 1: Increased Collagen Deposition Observed Despite this compound Treatment
Unexpected Result: In a study involving Mycobacterium tuberculosis (Mtb) infection in mice, treatment with this compound resulted in a significant increase in total collagen deposition and thicker collagen fibers in the lungs, which is contrary to its expected anti-fibrotic effect.[3]
Potential Explanations:
-
Context-Dependent Effects of TGF-β Inhibition: The role of TGF-β is highly context-dependent. While it is a potent pro-fibrotic cytokine, it also has immunomodulatory functions. In the context of Mtb infection, the timing and extent of TGF-β inhibition may disrupt the host's immune response, leading to a paradoxical increase in collagen.
-
Integrin Isoform Switching: Cells can exhibit plasticity in their integrin expression. Inhibition of one set of integrins might lead to a compensatory upregulation of other isoforms that could contribute to fibrosis through alternative pathways.[3]
-
Off-Target Effects: While this compound is selective for αv integrins, the possibility of off-target effects influencing extracellular matrix deposition in a specific disease model cannot be entirely ruled out.
Troubleshooting and Experimental Recommendations:
-
Time-Course Analysis: The timing of this compound administration appears to be critical. The paradoxical effect on collagen was observed at a later time point (30 days post-infection).[3] It is recommended to perform a detailed time-course study to understand the dynamic effects of this compound on fibrosis and inflammation.
-
Immune Cell Profiling: Conduct a thorough analysis of the immune cell populations in the target organ. The unexpected increase in collagen was associated with alterations in macrophage and neutrophil populations.[3] Flow cytometry and immunohistochemistry can provide insights into the immunomodulatory effects of this compound.
-
Analysis of Alternative Fibrotic Pathways: Investigate the activation of signaling pathways other than the canonical TGF-β/SMAD pathway that could be driving fibrosis.
-
Dose-Response Studies: Perform a dose-response study to determine if the paradoxical effect is dose-dependent.
Issue 2: Lack of Efficacy in a New Fibrosis Model
Unexpected Result: this compound does not show the expected anti-fibrotic effect in a newly established experimental model of fibrosis.
Potential Explanations:
-
Dominant αv-Independent Fibrotic Pathways: The chosen fibrosis model may be driven by signaling pathways that are not dependent on αv integrin-mediated TGF-β activation.
-
Pharmacokinetics and Bioavailability: The dosage, route of administration, and formulation of this compound may not be optimal for the new model, leading to insufficient drug exposure in the target tissue.
-
Differential Integrin Expression: The expression profile of αv integrins in the specific cell types driving fibrosis in the new model may differ from previously studied models.
Troubleshooting and Experimental Recommendations:
-
Confirm αv Integrin Expression: Validate the expression of αv integrins in the key fibrogenic cell populations of your model system using techniques like qPCR, Western blot, or immunohistochemistry.
-
Measure Target Engagement: Assess whether this compound is effectively inhibiting its target in your model. This can be done by measuring downstream markers of TGF-β signaling, such as the phosphorylation of SMAD3 (p-SMAD3).[5]
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the plasma and the target tissue to ensure adequate drug exposure.
-
Review the Negative Control: The S enantiomer of this compound, sometimes referred to as CWHM-96, is an inactive control compound.[4] Including this control is crucial to confirm that the observed effects are specific to the active compound.
Data Presentation
Table 1: In Vitro Potency of this compound Against αv Integrins
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.8[2][5] |
| αvβ3 | 0.8[2][5] |
| αvβ5 | 61[2][5] |
| αvβ6 | 1.5[2][5] |
| αvβ8 | 0.2[2][5] |
Experimental Protocols
Key Experiment: Co-culture Assay for TGF-β Activation
This assay is used to measure the ability of a cell type to activate latent TGF-β and can be used to assess the inhibitory effect of this compound.
Methodology:
-
Cell Culture:
-
Effector Cells: The cells being tested for their ability to activate TGF-β (e.g., pancreatic stellate cells, cardiac PDGFRβ+ cells) are cultured separately.[4]
-
Co-culture Setup:
-
Effector cells are seeded in a multi-well plate and allowed to adhere.
-
The following day, the media is replaced with fresh media containing the TMLC reporter cells.
-
This compound or a vehicle control is added to the co-culture at the desired concentrations.
-
-
Incubation: The co-culture is incubated for a standard period (e.g., 16-24 hours) to allow for TGF-β activation and subsequent luciferase expression in the reporter cells.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. A reduction in luciferase activity in the presence of this compound indicates inhibition of TGF-β activation.[4]
-
Controls:
-
Positive Control: Addition of exogenous active TGF-β1 to the TMLC cells alone.
-
Negative Control: TMLC cells cultured alone.
-
Antibody Control: Addition of a TGF-β neutralizing antibody to the co-culture to confirm that the luciferase signal is TGF-β dependent.[4]
-
Visualizations
Caption: this compound inhibits αv integrin-mediated activation of TGF-β.
References
- 1. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
Technical Support Center: Improving the Bioavailability of CWHM-12 for In Vivo Research
For researchers, scientists, and drug development professionals utilizing the potent αV integrin inhibitor, CWHM-12, in in vivo studies, achieving optimal bioavailability is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and administration of this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good bioavailability with this compound?
A1: The primary challenge with this compound is its poor aqueous solubility. As a hydrophobic molecule, it has a tendency to precipitate in aqueous environments, such as physiological fluids, which can lead to low absorption and variable exposure in in vivo models. This makes consistent and effective delivery to the target site difficult.
Q2: What are the recommended solvents for this compound?
A2: For in vitro and initial in vivo studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of this compound.[1] However, for direct in vivo administration, high concentrations of DMSO can be toxic. Therefore, it is crucial to use DMSO as a co-solvent in a formulation that is well-tolerated by the animal model.
Q3: Can this compound be administered orally?
A3: While direct oral administration of this compound in a simple aqueous vehicle is not recommended due to its low solubility, oral gavage can be a viable route if an appropriate formulation is used. Strategies to enhance oral absorption include the use of lipid-based formulations, solid dispersions, or co-solvent systems.
Q4: How has this compound been successfully administered in published preclinical studies?
A4: Several preclinical studies have successfully used this compound to investigate its anti-fibrotic effects. A common method of administration is continuous subcutaneous infusion using osmotic minipumps.[2][3] This method bypasses issues of oral absorption and provides sustained exposure to the compound.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffers.
-
Cause: The hydrophobic nature of this compound causes it to come out of solution when the concentration of the organic co-solvent (DMSO) is significantly reduced by the addition of an aqueous medium.
-
Solutions:
-
Increase the proportion of organic co-solvent: If tolerated by the experimental system, a higher percentage of DMSO in the final solution can maintain solubility.
-
Utilize a surfactant: Adding a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, can help to form micelles that encapsulate the hydrophobic drug and keep it in suspension.
-
Employ cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, increasing its apparent solubility in aqueous solutions.
-
Issue 2: Inconsistent or low drug exposure after oral gavage.
-
Cause: Poor absorption from the gastrointestinal (GI) tract due to low solubility and potential precipitation in the GI fluids.
-
Solutions:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubility and absorption. These formulations form fine emulsions in the GI tract, increasing the surface area for absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate. This can be achieved through methods like spray drying or hot-melt extrusion.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate in the GI fluids.
-
Issue 3: Vehicle-related toxicity or adverse effects in animal models.
-
Cause: Some organic co-solvents or high concentrations of surfactants can cause local or systemic toxicity.
-
Solutions:
-
Toxicity Screening: Before initiating a large-scale study, it is advisable to conduct a small pilot study to assess the tolerability of the chosen vehicle in the specific animal model.
-
Alternative Excipients: Explore a range of generally recognized as safe (GRAS) excipients to find a combination that provides adequate solubility with minimal toxicity.
-
Dose Volume and Concentration: Optimize the dosing volume and concentration to minimize the amount of potentially toxic excipients administered per dose.
-
Data Presentation
Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 590.48 g/mol | [4] |
| Molecular Formula | C26H32BrN5O6 | [4] |
| Calculated XLogP3-AA | 3.33 | [5] |
| Solubility | DMSO: ≥ 100 mg/mL | [1] |
| DMF: ~1 mg/mL | [6] | |
| DMSO:PBS (pH 7.2) (1:2): ~0.33 mg/ml | [6] |
In Vitro Inhibitory Activity of this compound against αV Integrins
| Integrin Subunit | IC50 (nM) | Reference |
| αvβ1 | 1.8 | [1] |
| αvβ3 | 0.8 | [1] |
| αvβ5 | 61 | [1] |
| αvβ6 | 1.5 | [1] |
| αvβ8 | 0.2 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) Injection
This protocol provides a starting point for developing an IV formulation for this compound. Note: This is a general guideline and may require optimization for your specific experimental needs and animal model.
-
Prepare a stock solution of this compound: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Prepare the vehicle: In a sterile tube, mix the following components in the specified order:
-
40% Polyethylene glycol 400 (PEG400)
-
10% Cremophor® EL
-
50% Saline (0.9% NaCl)
-
-
Prepare the final dosing solution: Slowly add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle.
-
Vortex and visually inspect: Vortex the final solution thoroughly to ensure homogeneity. Visually inspect for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of PEG400 or Cremophor® EL, or by decreasing the final drug concentration).
-
Administer immediately: It is recommended to administer the formulation as soon as possible after preparation to minimize the risk of precipitation.
Protocol 2: Preparation of a Lipid-Based Formulation for Oral Gavage
This protocol describes the preparation of a simple lipid-based formulation. Further optimization may be necessary.
-
Select a lipid vehicle: Choose a suitable lipid vehicle such as sesame oil, corn oil, or a commercially available lipid-based formulation excipient (e.g., Labrafil®).
-
Determine the solubility of this compound: Experimentally determine the solubility of this compound in the chosen lipid vehicle at room temperature and with gentle heating (e.g., 37°C).
-
Prepare the formulation:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the appropriate volume of the lipid vehicle to achieve a concentration slightly below the determined solubility limit to ensure complete dissolution.
-
Add a surfactant, such as Tween® 80 (e.g., 5-10% of the total volume), to aid in emulsification in the GI tract.
-
-
Dissolve the compound: Gently warm the mixture (if necessary) and vortex or sonicate until the this compound is completely dissolved.
-
Cool and inspect: Allow the formulation to cool to room temperature and visually inspect for any signs of precipitation or crystallization.
-
Administer via oral gavage: Use an appropriate-sized gavage needle for the animal model.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound is an inhibitor of αV integrins, which play a crucial role in the activation of Transforming Growth Factor-beta (TGF-β), a key mediator of fibrosis. The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Inhibition of αV integrin-mediated TGF-β activation by this compound.
Experimental Workflow for Improving this compound Bioavailability
The following workflow outlines a systematic approach to developing a suitable in vivo formulation for this compound.
Caption: A systematic workflow for developing and evaluating this compound formulations.
Logical Relationship for Troubleshooting Formulation Issues
This diagram provides a logical approach to troubleshooting common issues encountered when formulating this compound.
Caption: A decision tree for troubleshooting common this compound formulation issues.
References
Validation & Comparative
A Head-to-Head Battle in Lung Fibrosis: CWHM-12 vs. Pirfenidone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CWHM-12 and the approved anti-fibrotic drug pirfenidone in the context of pre-clinical lung fibrosis models. We delve into their mechanisms of action, present available experimental data, and detail the underlying study protocols to inform future research and development.
The relentless progression of idiopathic pulmonary fibrosis (IPF) and other fibrotic lung diseases necessitates the exploration of novel therapeutic agents. While pirfenidone has been a cornerstone of IPF treatment, emerging molecules like this compound are showing promise. This guide offers a comparative analysis of these two compounds based on available pre-clinical data.
Mechanisms of Action: A Tale of Two Targets
This compound , a potent and broad-spectrum antagonist of αv integrins, takes aim at a key upstream event in the fibrotic cascade: the activation of transforming growth factor-beta (TGF-β).[1][2] TGF-β is a master regulator of fibrosis, and its activation from a latent state is a critical step in the initiation and progression of the disease.[1][3][4] By blocking αv integrins, this compound prevents the release of active TGF-β, thereby inhibiting downstream pro-fibrotic signaling.[1][2]
Pirfenidone , on the other hand, exhibits a more pleiotropic mechanism of action that is not yet fully elucidated. Its anti-fibrotic effects are attributed to the downregulation of pro-fibrotic and pro-inflammatory cytokines, including TGF-β.[3][5] It also inhibits fibroblast proliferation and differentiation into myofibroblasts, the primary collagen-producing cells. Additionally, pirfenidone has demonstrated anti-inflammatory and antioxidant properties.
Signaling Pathways Under Scrutiny
The distinct mechanisms of this compound and pirfenidone translate to their modulation of different signaling pathways.
This compound's primary impact is on the initial step of the canonical TGF-β signaling pathway. By preventing the activation of latent TGF-β, it effectively blocks the subsequent phosphorylation of Smad proteins and their translocation to the nucleus to regulate the transcription of pro-fibrotic genes.
Pirfenidone appears to act on multiple nodes within the fibrotic signaling network. It has been shown to reduce the expression of TGF-β itself and also interfere with downstream effectors, thereby dampening the overall pro-fibrotic response.
Performance in a Bleomycin-Induced Lung Fibrosis Model: A Comparative Look
The bleomycin-induced lung fibrosis model is a widely used pre-clinical tool to evaluate the efficacy of anti-fibrotic agents. While a direct head-to-head study comparing this compound and pirfenidone is not yet available, we can draw insights from separate studies employing this model.
It is crucial to note that the following data is collated from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.
| Parameter | This compound (Henderson et al., 2013) | Pirfenidone (Various Studies) |
| Effect on Collagen Deposition (Hydroxyproline Content) | Attenuated lung fibrosis (specific quantitative data not available in snippets) | Significantly reduced hydroxyproline content on day 14 and 28 compared to the model group.[6] |
| Effect on Histological Fibrosis Score (Ashcroft Score) | Reduced bleomycin-induced pulmonary fibrosis (specific quantitative data not available in snippets) | Significantly inhibited bleomycin-induced lung fibrosis and reduced Ashcroft scores on day 14 and 28.[6] |
| Effect on Inflammatory Markers | Reduced inflammatory changes in the lungs.[1] | Ameliorated inflammatory infiltration.[5] |
Experimental Protocols: A Glimpse into the Methodology
To provide a comprehensive understanding of the presented data, this section outlines the typical experimental protocols used in the bleomycin-induced lung fibrosis model and for assessing key fibrotic markers.
Bleomycin-Induced Lung Fibrosis Model Workflow
Key Experimental Assays
-
Histological Analysis (Ashcroft Score): Lung tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. A pathologist, blinded to the treatment groups, scores the severity of fibrosis on a scale of 0 to 8.[5]
-
Collagen Deposition Assay (Hydroxyproline Assay): The total collagen content in lung tissue homogenates is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
TGF-β Activation Assay: This assay typically involves co-culturing cells that produce latent TGF-β with reporter cells that express a luciferase gene under the control of a TGF-β-responsive promoter. The level of luciferase activity corresponds to the amount of active TGF-β.[4]
Conclusion
Both this compound and pirfenidone demonstrate anti-fibrotic potential in pre-clinical models of lung fibrosis, albeit through different primary mechanisms of action. This compound presents a targeted approach by inhibiting the initial activation of the pivotal pro-fibrotic cytokine, TGF-β. Pirfenidone offers a broader, multi-faceted approach by modulating various inflammatory and fibrotic pathways.
While the available data for pirfenidone in the bleomycin model is more extensive, the reported efficacy of this compound in attenuating lung fibrosis in the same model warrants further investigation. A direct, head-to-head comparative study is essential to definitively establish the relative efficacy of these two compounds. Such a study would provide invaluable data to guide the clinical development of novel and more effective therapies for patients suffering from fibrotic lung diseases.
References
- 1. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FIBROSIS: FROM MECHANISMS TO MEDICINES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Mechanisms of Pulmonary Fibrosis with Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bleomycin in the setting of lung fibrosis induction: From biological mechanisms to counteractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Preclinical Showdown: CWHM-12 vs. Nintedanib in the Fight Against Liver Fibrosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic agents, CWHM-12 and Nintedanib, for the treatment of liver fibrosis. This analysis is based on available preclinical data, detailing their mechanisms of action, experimental efficacy, and the protocols under which these were observed.
Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common consequence of chronic liver injury and a major cause of morbidity and mortality worldwide. The quest for effective anti-fibrotic therapies has led to the investigation of numerous compounds targeting different pathways involved in the fibrotic process. This guide focuses on a comparative analysis of this compound, a novel small-molecule inhibitor of αv integrins, and Nintedanib, a multi-targeted tyrosine kinase inhibitor already approved for fibrotic diseases in other organs.
At a Glance: Key Differences
| Feature | This compound | Nintedanib |
| Target | αv-containing integrins | Tyrosine kinase receptors (PDGFR, FGFR, VEGFR) and non-receptor tyrosine kinases (Src, Lck) |
| Mechanism of Action | Blocks the activation of latent Transforming Growth Factor-beta (TGF-β)[1] | Inhibits fibroblast proliferation and migration, and downstream pro-fibrotic signaling[2] |
| Clinical Development for Liver Fibrosis | Preclinical; has not advanced to clinical trials[1] | Preclinical evidence in liver fibrosis models[3][4]; Approved for idiopathic pulmonary fibrosis and other interstitial lung diseases[5][6] |
| Reported Efficacy in Preclinical Liver Fibrosis Models | Demonstrated reversal of established fibrosis in a NASH mouse model[7] | Attenuated fibrosis and inflammation in a toxicant-induced liver fibrosis mouse model[3][4] |
Mechanism of Action: Two Distinct Approaches to Curbing Fibrosis
The anti-fibrotic effects of this compound and Nintedanib stem from their interference with key signaling pathways that drive the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.
This compound: Targeting the "Master Switch" of Fibrosis
This compound is a small-molecule RGD peptidomimetic that functions as a broad-spectrum antagonist of αv-containing integrins.[1][8] These integrins play a crucial role in the activation of latent TGF-β, a potent pro-fibrotic cytokine. By blocking these integrins, this compound effectively prevents the release of active TGF-β, thereby inhibiting the downstream signaling cascade that leads to HSC activation and collagen production.[1][7]
References
- 1. Mechanosignaling via Integrins: Pivotal Players in Liver Fibrosis Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nintedanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. scienceopen.com [scienceopen.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Guide to TGF-β Inhibitors: CWHM-12 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a crucial role in a wide array of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of the TGF-β signaling pathway is a key driver in the pathogenesis of various fibrotic diseases and cancer. Consequently, the development of inhibitors targeting this pathway is of significant therapeutic interest. This guide provides a detailed comparison of CWHM-12, an indirect inhibitor of TGF-β activation, with other prominent classes of direct TGF-β inhibitors.
Mechanism of Action: Indirect vs. Direct Inhibition
The TGF-β signaling cascade is initiated by the binding of the active TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI, also known as ALK5). This phosphorylation event activates ALK5, leading to the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes involved in fibrosis and other pathological processes.
TGF-β inhibitors can be broadly categorized based on their mechanism of action:
-
Indirect Inhibition (Integrin-Mediated Activation Blockade): this compound falls into this category. It is a potent pan-inhibitor of αV integrins.[1] Several αV integrins, such as αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, are responsible for the activation of latent TGF-β by cleaving it from the Latency Associated Peptide (LAP). By inhibiting these integrins, this compound prevents the release of active TGF-β, thereby indirectly blocking the initiation of the signaling cascade.
-
Direct Inhibition:
-
Receptor Kinase Inhibitors: These small molecules, such as Galunisertib (LY2157299) and LY2109761, directly target the kinase activity of TGF-β receptors. They are ATP-competitive inhibitors that bind to the kinase domain of ALK5 and/or TGFβRII, preventing the phosphorylation and activation of downstream SMAD proteins.
-
Ligand Traps: This class of inhibitors consists of monoclonal antibodies or soluble receptor ectodomains that bind to the TGF-β ligand itself, preventing it from interacting with its cell surface receptors. Fresolimumab (GC1008) is a human monoclonal antibody that neutralizes all three isoforms of TGF-β (TGF-β1, -β2, and -β3).
-
Comparative Efficacy in Preclinical Models
Data Summary Table:
| Inhibitor | Target | Mechanism of Action | Potency (IC50/Ki) | Preclinical Fibrosis Model | Efficacy Endpoint | Reference |
| This compound | αV Integrins (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) | Indirect: Blocks latent TGF-β activation | αvβ8: 0.2 nM, αvβ3: 0.8 nM, αvβ6: 1.5 nM, αvβ1: 1.8 nM, αvβ5: 61 nM | CCl4-induced liver fibrosis | Reduced α-SMA expression and collagen deposition. | [2] |
| Galunisertib (LY2157299) | TGFβRI (ALK5) | Direct: Receptor kinase inhibitor | 56 nM (cell-free) | CCl4-induced liver fibrosis | Dose-dependent prevention of liver fibrosis, reduced hydroxyproline content. | [3][4] |
| LY2109761 | TGFβRI/II | Direct: Dual receptor kinase inhibitor | Ki: 38 nM (TβRI), 300 nM (TβRII) | Hypertrophic scar fibroblasts | Reduced TGF-β1-induced collagen production and α-SMA expression. | [5] |
| Fresolimumab (GC1008) | TGF-β1, -β2, -β3 | Direct: Ligand trap | N/A | Bleomycin-induced lung fibrosis | Significantly reduced bleomycin-induced increases in lung collagen accumulation. | [6] |
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the TGF-β signaling pathway and the points of intervention for the different classes of inhibitors.
Caption: TGF-β signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the comparison.
In Vivo Fibrosis Models
1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model:
-
Animal Model: Typically, male C57BL/6 mice or Wistar rats are used.
-
Induction of Fibrosis: Animals receive intraperitoneal injections of CCl4 (commonly 0.5-1 ml/kg body weight, diluted in corn oil or olive oil) twice a week for a period of 4 to 8 weeks to induce chronic liver injury and fibrosis.[7][8]
-
Treatment: this compound is often administered via subcutaneously implanted osmotic mini-pumps for continuous delivery.[2] Galunisertib and other small molecules are typically administered orally by gavage.[3][4][9]
-
Efficacy Assessment:
-
Histology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: A portion of the liver is hydrolyzed, and the hydroxyproline content, a major component of collagen, is measured as an index of total collagen deposition.[3][10]
-
Immunohistochemistry/Western Blot: Expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and phosphorylated SMAD2/3 (pSMAD2/3) is assessed.[2]
-
2. Bleomycin-Induced Pulmonary Fibrosis Model:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg body weight) is administered to induce lung injury and subsequent fibrosis.[11][12]
-
Treatment: Inhibitors are administered through various routes, including intraperitoneal injection, oral gavage, or osmotic mini-pumps, typically starting at the time of or shortly after bleomycin administration.
-
Efficacy Assessment:
-
Histology: Lungs are harvested, inflated with formalin, and processed for histological analysis. Sections are stained with Masson's trichrome to assess the extent of fibrosis.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring hydroxyproline levels in lung homogenates.[13]
-
Gene Expression Analysis: mRNA levels of profibrotic genes (e.g., Col1a1, Acta2) are measured by quantitative real-time PCR (qRT-PCR).
-
In Vitro Assays
1. TGF-β Receptor Kinase Assay:
-
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of TGFβRI (ALK5) or TGFβRII.
-
Methodology: Recombinant human TGFβRI or TGFβRII kinase domain is incubated with a specific substrate (e.g., a peptide derived from SMAD2/3) and ATP in a reaction buffer. The test compound at various concentrations is added to the reaction. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioactive ATP incorporation, fluorescence polarization, or luminescence-based assays that measure ADP production. The IC50 value is then calculated.
2. Cell-Based Phospho-SMAD (pSMAD) Assay:
-
Objective: To assess the ability of an inhibitor to block TGF-β-induced SMAD phosphorylation in a cellular context.
-
Cell Lines: Various cell lines responsive to TGF-β can be used, such as mink lung epithelial cells (Mv1Lu), human dermal fibroblasts, or cancer cell lines.
-
Methodology:
-
Cells are seeded in multi-well plates and serum-starved to reduce basal signaling.
-
Cells are pre-incubated with the inhibitor at different concentrations for a defined period.
-
Cells are then stimulated with a known concentration of TGF-β1 for a short period (e.g., 30-60 minutes).
-
Cells are lysed, and the levels of phosphorylated SMAD2 or SMAD3 are measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the phosphorylated forms of these proteins. Total SMAD levels are also measured for normalization.
-
3. TGF-β Neutralization Assay:
-
Objective: To evaluate the ability of a ligand trap, such as Fresolimumab, to neutralize the biological activity of TGF-β.
-
Methodology: A TGF-β-responsive cell line containing a reporter gene construct (e.g., a luciferase reporter driven by a SMAD-responsive promoter) is used.
-
Cells are plated and incubated with varying concentrations of the neutralizing antibody.
-
A fixed concentration of TGF-β is then added to the cells.
-
After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured. The ability of the antibody to inhibit the TGF-β-induced reporter activity is quantified to determine its neutralizing potency.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating TGF-β inhibitors.
Caption: General experimental workflow for TGF-β inhibitor evaluation.
Caption: Logical framework for comparing TGF-β inhibitors.
Conclusion
This compound represents a distinct and potent approach to inhibiting the TGF-β pathway by targeting the upstream activation of the latent ligand through pan-αV integrin blockade. This indirect mechanism contrasts with direct inhibitors like the receptor kinase inhibitors Galunisertib and LY2109761, and the ligand trap Fresolimumab. While direct head-to-head comparative data is limited, preclinical studies in relevant fibrosis models demonstrate the anti-fibrotic efficacy of all these approaches. The choice of inhibitor for a specific therapeutic application will likely depend on factors such as the desired level of pathway inhibition, the specific cellular context, and the safety profile of the compound. This guide provides a foundational comparison to aid researchers in navigating the landscape of TGF-β inhibitors and in designing future studies to further elucidate their comparative efficacy.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Promotion of liver regeneration and anti‑fibrotic effects of the TGF‑β receptor kinase inhibitor galunisertib in CCl4‑treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY2109761 reduces TGF-β1-induced collagen production and contraction in hypertrophic scar fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antibody to transforming growth factor beta on bleomycin induced accumulation of lung collagen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Therapeutic Effect of Polymeric Nanomicelles Formulation of LY2157299-Galunisertib on CCl4-Induced Liver Fibrosis in Rats [mdpi.com]
- 10. Drug metabolizing activity in rats with chronic liver injury induced by carbon tetrachloride: relationship with the content of hydroxyproline in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced type III collagen gene expression during bleomycin induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amelioration of bleomycin-induced pulmonary fibrosis via TGF-β-induced Smad and non-Smad signaling pathways in galectin-9-deficient mice and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cthrc1 lowers pulmonary collagen associated with bleomycin-induced fibrosis and protects lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CWHM-12 and Other Key Integrin Inhibitors
This guide provides a detailed comparison of CWHM-12, a potent pan-αV integrin inhibitor, with other significant integrin inhibitors targeting different integrin families: BIO5192, a VLA-4 (α4β1) inhibitor, and Fuzapladib, an LFA-1 (αLβ2) activation inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.
Data Presentation: Quantitative Comparison of Integrin Inhibitors
The following table summarizes the key quantitative parameters for this compound, BIO5192, and Fuzapladib, highlighting their potency and selectivity.
| Parameter | This compound | BIO5192 | Fuzapladib |
| Primary Target(s) | Pan-αV integrins (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8)[1][2][3][4] | α4β1 integrin (VLA-4)[5] | LFA-1 (αLβ2) activation inhibitor[6] |
| IC50 (αvβ8) | 0.2 nM[1][2] | Not Applicable | Not Applicable |
| IC50 (αvβ3) | 0.8 nM[1][2] | Not Applicable | Not Applicable |
| IC50 (αvβ6) | 1.5 nM[1][2] | Not Applicable | Not Applicable |
| IC50 (αvβ1) | 1.8 nM[1][2] | Not Applicable | Not Applicable |
| IC50 (αvβ5) | 61 nM[1] | Not Applicable | Not Applicable |
| IC50 (α4β1) | >5000 nM[1] | 1.8 nM | Not Applicable |
| IC50 (αIIbβ3) | >5000 nM[1] | >10,000 nM | Not Applicable |
| Mechanism of Action | RGD-peptidomimetic antagonist of the αV subunit.[7] | Blocks ligand binding to VLA-4.[5] | Allosteric inhibitor of LFA-1 activation.[6][8] |
| Key In Vivo Application | Attenuation of liver, lung, and muscle fibrosis.[1][2][9][10] | Mobilization of hematopoietic stem and progenitor cells.[5] | Anti-inflammatory effects by inhibiting leukocyte migration.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
1. In Vitro Ligand-Binding Assay (for IC50 determination of this compound and BIO5192)
-
Objective: To determine the concentration of the inhibitor required to block 50% of the integrin-ligand binding.
-
Methodology:
-
Coat 96-well plates with the specific integrin ligand (e.g., fibronectin for αV integrins, VCAM-1 for α4β1).
-
Block non-specific binding sites on the plate using a blocking buffer (e.g., BSA).
-
In a separate tube, pre-incubate purified integrin protein or cells expressing the target integrin with varying concentrations of the inhibitor (e.g., this compound or BIO5192).
-
Add the inhibitor-integrin mixture to the ligand-coated plates and incubate to allow binding.
-
Wash the plates to remove unbound integrins.
-
Detect the amount of bound integrin using a primary antibody against the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or fluorescent).
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Leukocyte Adhesion Assay (for functional assessment of LFA-1 inhibitors like Fuzapladib)
-
Objective: To measure the ability of an inhibitor to block the adhesion of leukocytes to endothelial cells or to purified ligands like ICAM-1.
-
Methodology:
-
Culture a monolayer of human umbilical vein endothelial cells (HUVECs) in 96-well plates, or coat the plates with ICAM-1.
-
Isolate leukocytes (e.g., T-lymphocytes or neutrophils) from whole blood.
-
Label the leukocytes with a fluorescent dye (e.g., Calcein-AM).
-
Pre-incubate the fluorescently labeled leukocytes with various concentrations of the LFA-1 inhibitor (e.g., Fuzapladib).
-
Add the treated leukocytes to the HUVEC monolayer or ICAM-1 coated wells.
-
Induce leukocyte adhesion by adding a stimulant (e.g., PMA or a chemokine).
-
After a defined incubation period, gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent leukocytes by measuring the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50.
-
3. In Vivo Murine Model of Organ Fibrosis (for this compound)
-
Objective: To evaluate the therapeutic efficacy of this compound in reducing fibrosis in a living organism.
-
Methodology:
-
Induce organ fibrosis in mice. For liver fibrosis, this can be done by repeated administration of carbon tetrachloride (CCl4). For lung fibrosis, bleomycin can be administered.[1]
-
Treat a group of fibrotic mice with this compound, typically delivered via an osmotic minipump for continuous administration, while a control group receives a vehicle.[9][10]
-
After a specified treatment period, euthanize the mice and harvest the target organs (liver or lungs).
-
Fix the organs in formalin and embed them in paraffin for histological analysis.
-
Stain tissue sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition, a hallmark of fibrosis.[9][10]
-
Perform immunohistochemistry for fibrosis markers such as α-smooth muscle actin (α-SMA) and phosphorylated Smad3 (p-Smad3) to assess the activation of fibrogenic cells and TGF-β signaling.[1][9]
-
Quantify the stained areas using digital image analysis software to compare the extent of fibrosis between the this compound treated and control groups.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to illustrate key concepts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. adooq.com [adooq.com]
- 4. xcessbio.com [xcessbio.com]
- 5. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Small molecule inhibitors induce conformational changes in the I domain and the I-like domain of lymphocyte function-associated antigen-1. Molecular insights into integrin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of CWHM-12 with Other Anti-Fibrotic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anti-fibrotic agent CWHM-12 and explores its potential for synergistic effects when combined with other anti-fibrotic therapies. As direct experimental data on combination therapies involving this compound is not yet publicly available, this document focuses on the mechanistic rationale for such combinations, proposing logical pairings and outlining experimental frameworks to test these hypotheses.
Introduction to this compound
This compound is a potent, small-molecule pan-inhibitor of αv (alpha-v) integrins.[1][2] It demonstrates high potency against all five αv integrin heterodimers: αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, with IC50 values in the low nanomolar range for most.[3][4] The primary anti-fibrotic mechanism of this compound stems from its ability to block the activation of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis.[5] By inhibiting αv integrins, this compound prevents the release of active TGF-β from its latent complex in the extracellular matrix, thereby reducing downstream pro-fibrotic signaling through pathways such as p-SMAD3.[3][6] Preclinical studies have shown that this compound can attenuate and even reverse existing fibrosis in models of liver, lung, cardiac, and skeletal muscle fibrosis.[1][3][7]
The Rationale for Combination Therapy in Fibrosis
Fibrosis is a complex pathological process driven by multiple, often redundant, signaling pathways. This complexity is a key reason why single-agent therapies may have modest efficacy.[8] Combining therapeutic agents with distinct but complementary mechanisms of action offers a promising strategy to enhance anti-fibrotic efficacy, potentially allowing for lower doses of individual drugs and reducing side effects.[8][9] This guide explores the hypothetical synergistic effects of combining this compound with agents that target different nodes in the fibrotic cascade.
Proposed Synergistic Combinations with this compound
Based on their distinct mechanisms of action, the following agents are proposed as candidates for combination therapy with this compound.
| Agent Class | Specific Agent | Primary Target(s) | Mechanism of Action | Proposed Synergistic Rationale with this compound |
| Integrin Inhibitor | This compound | αv Integrins (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) | Blocks the activation of latent TGF-β from the extracellular matrix.[5][6] | Primary Agent |
| Tyrosine Kinase Inhibitor | Nintedanib | VEGFR, FGFR, PDGFR | Inhibits intracellular signaling pathways that drive fibroblast proliferation, migration, and survival.[4][9][10] | Dual blockade of an upstream activator of fibrosis (TGF-β via this compound) and key downstream effector pathways (pro-proliferative kinases via Nintedanib). |
| Pyridone Derivative | Pirfenidone | Multiple/Uncertain | Exhibits anti-inflammatory, antioxidant, and anti-fibrotic properties; known to downregulate the production of TGF-β and TNF-α.[2][11][12] | This compound blocks TGF-β activation, while Pirfenidone reduces its synthesis and dampens parallel inflammatory pathways, offering a multi-pronged attack on fibrosis. |
| CTGF Inhibitor | Pamrevlumab | Connective Tissue Growth Factor (CTGF) | A monoclonal antibody that neutralizes CTGF, a key downstream mediator of TGF-β's pro-fibrotic effects.[1][7][13] | Vertical pathway inhibition: this compound blocks the master switch (TGF-β activation), while Pamrevlumab blocks a critical downstream effector (CTGF), potentially leading to a more complete pathway shutdown. |
| Autotaxin Inhibitor | Ziritaxestat (GLPG-1690) | Autotaxin (ATX) | Inhibits the production of lysophosphatidic acid (LPA), a pro-fibrotic lipid signaling molecule that promotes fibroblast recruitment and proliferation.[6][14][15] | Targeting two distinct major pro-fibrotic pathways: the TGF-β axis (this compound) and the ATX-LPA axis (Ziritaxestat). This could address fibrosis driven by multiple stimuli. |
Proposed Experimental Protocols to Assess Synergy
To validate the hypothesized synergistic effects, a combination of in vitro and in vivo studies is proposed.
In Vitro Synergy Assessment
-
Objective: To determine if combining this compound with other agents results in synergistic inhibition of fibroblast activation.
-
Cell Model: Primary human lung fibroblasts (HLFs) or hepatic stellate cells (HSCs), depending on the fibrosis model of interest.
-
Methodology:
-
Stimulation: Induce a pro-fibrotic phenotype in cells using recombinant human TGF-β1.
-
Treatment: Treat cells with a matrix of concentrations of this compound and the combination agent (e.g., Nintedanib, Pirfenidone) alone and in combination.
-
Endpoint Analysis:
-
Myofibroblast Differentiation: Quantify alpha-smooth muscle actin (α-SMA) expression via immunofluorescence or Western blot.
-
Extracellular Matrix (ECM) Deposition: Measure collagen I and fibronectin levels via Western blot, ELISA, or Sircol/Sirius Red assays.
-
Cell Proliferation/Viability: Assess using assays such as MTT or BrdU incorporation.
-
-
Data Analysis: Use the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Proof-of-Concept Studies
-
Objective: To evaluate the synergistic anti-fibrotic efficacy of combination therapy in a preclinical animal model of organ fibrosis.
-
Animal Model:
-
Lung Fibrosis: Bleomycin-induced pulmonary fibrosis model in mice.
-
Liver Fibrosis: Carbon tetrachloride (CCl4)-induced hepatic fibrosis model in mice.[3]
-
-
Methodology:
-
Induction of Fibrosis: Administer bleomycin or CCl4 according to established protocols to induce fibrotic disease.
-
Treatment Groups:
-
Vehicle Control
-
This compound monotherapy
-
Combination agent (e.g., Nintedanib) monotherapy
-
This compound + Combination agent
-
-
Treatment Administration: Administer drugs at doses known to be effective as monotherapies, and potentially at sub-optimal doses in the combination group to better assess synergy.
-
Endpoint Analysis:
-
Histology: Assess collagen deposition and tissue architecture using Masson's Trichrome and Picrosirius Red staining. Quantify fibrosis using the Ashcroft score (for lung) or similar scoring systems.
-
Biochemical Markers: Measure total lung/liver hydroxyproline content as a quantitative measure of collagen.
-
Target Engagement/Signaling: Analyze tissue lysates via Western blot for key signaling molecules (e.g., p-SMAD3, α-SMA, CTGF) to confirm pathway modulation.
-
-
Visualizing a Proposed Synergistic Mechanism and Workflow
The following diagrams illustrate the proposed molecular synergy and a potential experimental workflow.
Caption: Proposed synergistic targeting of fibrotic pathways.
Caption: Proposed workflow for in vivo synergy studies.
Conclusion
This compound, with its potent mechanism of blocking a primary driver of fibrosis, holds significant promise as an anti-fibrotic agent. While preclinical data for this compound as a monotherapy is encouraging, its true therapeutic potential may be unlocked through strategic combination with agents targeting complementary pathways. The proposed combinations with Nintedanib, Pirfenidone, Pamrevlumab, and Ziritaxestat are founded on strong mechanistic rationale. The experimental frameworks outlined in this guide provide a clear path for researchers to rigorously evaluate these potential synergies, with the ultimate goal of developing more effective treatments for patients suffering from devastating fibrotic diseases.
References
- 1. farbefirma.org [farbefirma.org]
- 2. Pirfenidone - Wikipedia [en.wikipedia.org]
- 3. Pirfenidone: Uses, Interactions, Mechanism of Action, and More [minicule.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The potential of pamrevlumab in diseases with underlying mechanisms of fibrotic processes and its prospects in ophthalmology [pharmacia.pensoft.net]
- 8. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 9. Nintedanib - Wikipedia [en.wikipedia.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 13. What is Pamrevlumab used for? [synapse.patsnap.com]
- 14. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 15. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Gefitinib's Mechanism of Action
As a large language model, I was unable to find any publicly available information regarding a compound specifically designated as "CWHM-12." This suggests that it may be a novel, proprietary, or internal compound not yet described in scientific literature.
To fulfill the requirements of your request for a detailed comparison guide, I will use Gefitinib (Iressa) as a well-characterized example of a small molecule inhibitor. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, and its mechanism of action has been extensively studied. This guide will compare Gefitinib to other EGFR inhibitors, providing the requested data presentation, experimental protocols, and visualizations.
This guide provides a detailed comparison of Gefitinib with other EGFR inhibitors, focusing on their mechanism of action, performance metrics, and the experimental protocols used for their validation.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase. It selectively binds to the ATP-binding site within the catalytic domain of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is particularly effective in non-small cell lung cancers (NSCLCs) that harbor activating mutations in the EGFR gene.
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell growth and survival.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Comparative Performance of EGFR Inhibitors
The efficacy of EGFR inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target's activity. The table below compares the IC50 values of Gefitinib with other first and third-generation EGFR inhibitors against various EGFR isoforms.
| Compound | Generation | Target | IC50 (nM) |
| Gefitinib | First | EGFR (Wild-Type) | 37 |
| EGFR (Exon 19 Del) | 2.6 | ||
| EGFR (L858R) | 5.4 | ||
| Erlotinib | First | EGFR (Wild-Type) | 60 |
| EGFR (Exon 19 Del) | 4.3 | ||
| EGFR (L858R) | 6.8 | ||
| Osimertinib | Third | EGFR (T790M) | <10 |
| EGFR (Exon 19 Del) | 12 | ||
| EGFR (L858R) | 15 |
Experimental Protocols
The validation of EGFR inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
1. Kinase Activity Assay (In Vitro)
-
Objective: To measure the direct inhibitory effect of the compound on the kinase activity of purified EGFR protein.
-
Methodology:
-
Recombinant human EGFR protein is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (Gefitinib or alternatives) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Viability Assay (Cell-Based)
-
Objective: To assess the effect of the compound on the proliferation and survival of cancer cell lines with known EGFR mutation status.
-
Methodology:
-
Cancer cells (e.g., PC-9 with EGFR exon 19 deletion, or H1975 with L858R and T790M mutations) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound for 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The results are used to determine the GI50 (50% growth inhibition) or EC50 (half-maximal effective concentration).
-
3. Western Blot Analysis (Cell-Based)
-
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways within the cell.
-
Methodology:
-
EGFR-mutant cells are treated with the test compound for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
-
Caption: General experimental workflow for cell-based validation of Gefitinib.
A Comparative Analysis of CWHM-12 and Selective αvβ6 Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The integrin αvβ6 has emerged as a compelling therapeutic target in a range of diseases, most notably in fibrosis and oncology, primarily due to its pivotal role in the activation of transforming growth factor-beta (TGF-β). Consequently, a variety of inhibitory molecules have been developed, ranging from broad-spectrum antagonists to highly selective agents. This guide provides a comparative analysis of CWHM-12, a pan-αv integrin inhibitor, and several prominent selective αvβ6 inhibitors, offering a comprehensive overview of their performance based on available preclinical data.
Mechanism of Action and Target Selectivity
This compound is a small molecule that acts as a pan-inhibitor of αv integrins, thereby blocking the function of multiple αv heterodimers, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8.[1][2] Its broad-spectrum activity is attributed to its design as an RGD (Arginine-Glycine-Aspartic acid) peptidomimetic. In contrast, selective αvβ6 inhibitors are designed to specifically target the αvβ6 heterodimer with high affinity, minimizing interactions with other integrins. This selectivity is intended to localize the therapeutic effect to tissues where αvβ6 is upregulated, such as in fibrotic lungs or certain tumors, thereby potentially reducing off-target side effects.
The primary mechanism through which both this compound (via its action on αvβ6 and other TGF-β activating integrins) and selective αvβ6 inhibitors exert their anti-fibrotic effects is by preventing the conformational changes in the latent TGF-β complex that are necessary for the release of the active cytokine.[3][4] By inhibiting this crucial step, these molecules can effectively attenuate downstream pro-fibrotic signaling pathways.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and representative selective αvβ6 inhibitors.
Table 1: Comparative Binding Affinities (IC50, nM)
| Integrin | This compound | GSK3008348 | PLN-74809 | MORF-627 | B6_BP_dslf |
| αvβ1 | 1.8 | - | Kd: 3.4 | - | >200 |
| αvβ3 | 0.8 | >10,000 | - | - | >200 |
| αvβ5 | 61 | - | - | - | >200 |
| αvβ6 | 1.5 | pKI: 9.3 | Kd: 5.7 | Potent and Selective | Kd: <0.1 |
| αvβ8 | 0.2 | - | - | - | 580 |
| α5β1 | >5000 | >10,000 | - | - | >200 |
| αIIbβ3 | >5000 | >10,000 | - | - | >200 |
Data for GSK3008348 is presented as pKI, a logarithmic measure of the inhibition constant. A higher pKI indicates stronger binding. Kd values represent the dissociation constant, with lower values indicating higher affinity. '-' indicates data not readily available in the searched sources.
Table 2: In Vivo Efficacy in Preclinical Fibrosis Models
| Compound | Model | Key Findings | Reference |
| This compound | CCl4-induced liver fibrosis | Significantly reduced liver fibrosis. | [1] |
| Bleomycin-induced lung fibrosis | Attenuated lung fibrosis. | [5] | |
| Skeletal and cardiac muscle fibrosis | Reduced fibrosis and improved muscle function. | [6] | |
| GSK3008348 | Bleomycin-induced lung fibrosis | Reduced lung collagen deposition. | [7] |
| PLN-74809 | Bleomycin-induced lung fibrosis | Dose-dependent inhibition of pulmonary Smad3 phosphorylation and collagen deposition. | [4] |
| B6_BP_dslf | Bleomycin-induced lung fibrosis | Potently reduced fibrotic burden and improved lung mechanics. | [8][9] |
Table 3: Pharmacokinetic Properties
| Compound | Administration | Key Parameters | Reference |
| This compound | Systemic (e.g., osmotic pump) | Data not readily available. | |
| GSK3008348 | Inhaled | Tmax: ~30 min; T1/2: 7.95-10.2 h (in healthy volunteers). Dose-proportional exposure. | [10][11][12] |
| MORF-627 | Oral | Good oral pharmacokinetics. | [13] |
Experimental Protocols
Integrin Receptor Binding Assay
This assay quantifies the affinity of an inhibitor for a specific integrin receptor.
-
Plate Coating: Purified recombinant integrin protein (e.g., αvβ6) is coated onto high-binding 96-well plates overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA) for 1 hour at room temperature.
-
Competitive Binding: A constant concentration of a labeled ligand (e.g., biotinylated fibronectin or a specific peptide) is added to the wells along with serial dilutions of the test inhibitor (this compound or a selective inhibitor).
-
Incubation: The plate is incubated for a defined period (e.g., 2-3 hours) at room temperature to allow for competitive binding.
-
Detection: After washing to remove unbound ligand, a detection reagent (e.g., streptavidin-horseradish peroxidase for a biotinylated ligand) is added.
-
Signal Measurement: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of an inhibitor to block cell migration towards a chemoattractant.
-
Chamber Preparation: The underside of a Transwell insert (with a porous membrane) is coated with an αvβ6 ligand, such as fibronectin or the latency-associated peptide (LAP).
-
Cell Seeding: Cells expressing αvβ6 are pre-treated with various concentrations of the inhibitor or vehicle control and then seeded into the upper chamber of the Transwell in a serum-free medium.
-
Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a sufficient time (e.g., 16-24 hours) to allow for cell migration through the porous membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Bleomycin-Induced Lung Fibrosis Model
This is a widely used animal model to evaluate the anti-fibrotic potential of therapeutic agents.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment: The test compound (this compound or a selective αvβ6 inhibitor) or vehicle is administered to the animals according to a predefined schedule (prophylactic or therapeutic). The route of administration will vary depending on the compound's properties (e.g., systemic for this compound, inhaled for GSK3008348).
-
Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), the animals are euthanized, and the lungs are harvested.
-
Assessment of Fibrosis:
-
Histology: Lung sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The severity of fibrosis is often scored using the Ashcroft scale.
-
Biochemical Analysis: The hydroxyproline content in the lung tissue, a measure of total collagen, is determined.
-
Gene Expression: The mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) are quantified by qRT-PCR.
-
Protein Analysis: Levels of soluble collagen and other fibrosis markers in bronchoalveolar lavage (BAL) fluid can be measured.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. embopress.org [embopress.org]
- 4. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Transwell® migration and invasion assays [bio-protocol.org]
- 8. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 9. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 10. d-nb.info [d-nb.info]
- 11. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 13. The Discovery of MORF-627, a Highly Selective Conformationally-Biased Zwitterionic Integrin αvβ6 Inhibitor for Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
